Product packaging for NDI-091143(Cat. No.:CAS No. 2375840-87-0)

NDI-091143

Cat. No.: B609514
CAS No.: 2375840-87-0
M. Wt: 453.8 g/mol
InChI Key: YSTSHUWHIDBZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structure in source;  No chemical name available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-5-[(2,4-difluoro-5-phenylphenyl)sulfamoyl]-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2NO5S/c1-29-20(26)12-7-14(21)19(25)18(8-12)30(27,28)24-17-9-13(15(22)10-16(17)23)11-5-3-2-4-6-11/h2-10,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTSHUWHIDBZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)NC2=C(C=C(C(=C2)C3=CC=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NDI-091143: A Deep Dive into the Allosteric Inhibition of ATP-Citrate Lyase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of NDI-091143, a potent and highly selective allosteric inhibitor of human ATP-citrate lyase (ACLY). The document details the molecular interactions, kinetic properties, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Allosteric Inhibition of a Central Metabolic Enzyme

This compound distinguishes itself as a low nanomolar inhibitor of human ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate and lipid metabolism.[1][2] ACLY catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a pivotal step in de novo lipogenesis and cholesterol biosynthesis.[3][4]

Unlike competitive inhibitors that directly target the active site, this compound employs an allosteric mechanism.[1][2] It binds to a distinct, largely hydrophobic cavity adjacent to the citrate-binding site on the ACLY enzyme.[1][5] This binding event induces significant conformational changes within the enzyme's citrate domain, which indirectly but effectively disrupts the binding and proper recognition of the citrate substrate.[1][6][7] This novel mechanism of action confers high potency and selectivity to this compound.

The functional consequence of this allosteric inhibition is a competitive inhibition pattern with respect to the citrate substrate.[8] However, kinetic studies have revealed non-competitive kinetics relative to ATP and mixed-type non-competitive kinetics in relation to CoA.[3]

Quantitative Inhibitory Profile

The potency of this compound has been rigorously quantified through various biochemical assays. The following table summarizes the key inhibitory constants.

ParameterValueAssay MethodReference
IC50 2.1 ± 0.3 nMADP-Glo Assay[8][9]
4.8 ± 0.05 nMCoupled Enzyme Assay[3]
Ki 7.0 ± 0.8 nM(vs. Citrate)[8][9]
Kd 2.2 ± 1.4 nMSurface Plasmon Resonance (SPR)[6][7]

Signaling Pathway and Metabolic Impact

The inhibition of ACLY by this compound has significant downstream effects on cellular metabolism. By blocking the production of cytosolic acetyl-CoA, this compound effectively curtails the building blocks required for fatty acid and cholesterol synthesis. This makes it a promising candidate for therapeutic intervention in metabolic diseases such as dyslipidemia and hepatic steatosis, as well as in oncology, where cancer cells often exhibit a high dependency on de novo lipogenesis for their proliferation.[1][10]

cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate Citrate ACLY ACLY Citrate->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol NDI This compound NDI->ACLY Allosteric Inhibition MitoCitrate Citrate MitoCitrate->Citrate Citrate Transporter

Figure 1: this compound inhibits ACLY, blocking acetyl-CoA production.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

ADP-Glo™ Kinase Assay for IC50 Determination

This assay quantifies ACLY activity by measuring the amount of ADP produced.

Protocol:

  • Reaction Setup: A master mix is prepared containing 5x Kinase assay buffer, 500 µM ATP, 10 mM Coenzyme A, and 10 mM Sodium Citrate in distilled water.[8]

  • Inhibitor Preparation: this compound is serially diluted to various concentrations.

  • Enzyme Addition: Purified recombinant human ACLY enzyme is diluted in 1x Kinase assay buffer.[8]

  • Reaction Initiation: The reaction is initiated by adding the diluted ACLY enzyme to wells containing the master mix and the inhibitor. The final reaction volume is typically 25 µL.

  • Incubation: The reaction is allowed to proceed for 45-60 minutes at 30°C.[8][10]

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the enzymatic reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.[11][12]

  • ADP Detection: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The plate is incubated for another 30-60 minutes at room temperature.[12][13]

  • Data Acquisition: Luminescence is measured using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Prepare Reagents (ACLY, Substrates, this compound) reaction Incubate at 30°C (45-60 min) start->reaction adpglo Add ADP-Glo™ Reagent (40 min incubation) reaction->adpglo detect Add Kinase Detection Reagent (30-60 min inc.) adpglo->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze

References

NDI-091143: An In-Depth Technical Guide to an Allosteric ATP Citrate Lyase (ACLY) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATP Citrate Lyase (ACLY) is a pivotal enzyme that links carbohydrate and lipid metabolism, making it a compelling therapeutic target for a range of diseases, including cancer and metabolic disorders. NDI-091143 is a potent and selective allosteric inhibitor of human ACLY. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental methodologies, and the signaling pathways it modulates. Through a detailed examination of its biochemical and cellular activity, this document serves as a critical resource for researchers and drug development professionals working on ACLY-targeted therapies.

Introduction to ATP Citrate Lyase (ACLY) and this compound

ATP Citrate Lyase (ACLY) is a central metabolic enzyme responsible for the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[1] This reaction is a critical step in the de novo synthesis of fatty acids and cholesterol.[1][2] Given that many cancer cells exhibit upregulated lipid biosynthesis to support their rapid proliferation, ACLY has emerged as a significant target in oncology.[1][2]

This compound is a low nanomolar, small-molecule inhibitor of human ACLY.[1] Structural studies involving cryo-electron microscopy have revealed that this compound binds to an allosteric, hydrophobic cavity adjacent to the citrate-binding site of the enzyme.[1] This binding induces significant conformational changes in ACLY, which indirectly prevent the binding of citrate, thereby inhibiting the enzyme's catalytic activity.[1] This allosteric mechanism of inhibition offers a promising avenue for the development of highly selective and potent ACLY inhibitors.[1]

Quantitative Data Summary

The inhibitory potency and binding affinity of this compound for human ACLY have been characterized through various biochemical and biophysical assays. The key quantitative data are summarized in the table below for easy comparison.

ParameterValueAssay MethodReference
IC50 2.1 nMADP-Glo Assay[3][4]
Ki 7.0 nMEnzyme Kinetics[3][4]
Kd 2.2 nMSurface Plasmon Resonance (SPR)[3]

Signaling Pathways and Mechanism of Action

ACLY plays a crucial role at the intersection of glucose and lipid metabolism. The acetyl-CoA produced by ACLY is a fundamental building block for the synthesis of fatty acids and cholesterol. In cancer cells, this pathway is often hyperactivated to meet the demands of increased membrane production and signaling lipid synthesis. The PI3K/Akt signaling pathway, frequently activated in cancer, can lead to the phosphorylation and activation of ACLY.[5]

This compound exerts its inhibitory effect through a novel allosteric mechanism. By binding to a site distinct from the active site, it induces conformational changes that ultimately block substrate binding. This mode of inhibition can offer advantages in terms of specificity and reduced potential for off-target effects compared to competitive inhibitors that target the highly conserved active site.

ACLY_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol PI3K_Akt PI3K/Akt Pathway PI3K_Akt->ACLY Phosphorylates & Activates NDI_091143 This compound NDI_091143->ACLY Allosteric Inhibition Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies ADP_Glo ADP-Glo Assay (IC50 Determination) SPR Surface Plasmon Resonance (Kd, Kon, Koff Determination) TSA Thermal Shift Assay (Target Engagement) Clonogenic Clonogenic Survival Assay (Long-term Proliferation) FAS Fatty Acid Synthesis Assay ([14C]-Acetate Incorporation) Cholesterol Cholesterol Synthesis Assay ([14C]-Acetate Incorporation) PK Pharmacokinetics (Cmax, Tmax, AUC) Efficacy Xenograft Tumor Model (Tumor Growth Inhibition) Purified_ACLY Purified ACLY Enzyme Purified_ACLY->ADP_Glo Purified_ACLY->SPR Purified_ACLY->TSA Cancer_Cells Cancer Cell Lines Cancer_Cells->Clonogenic Cancer_Cells->FAS Cancer_Cells->Cholesterol Animal_Models Preclinical Animal Models Animal_Models->PK Animal_Models->Efficacy

References

Unraveling the Potent and Allosteric Inhibition of ATP-Citrate Lyase by NDI-091143: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of NDI-091143, a highly potent, small-molecule inhibitor of human ATP-citrate lyase (ACLY). ACLY is a pivotal enzyme that links carbohydrate and lipid metabolism, making it a compelling therapeutic target for metabolic diseases and cancer.[1][2][3] this compound distinguishes itself through a novel allosteric mechanism of action, offering a promising avenue for drug development.[2][4] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's function, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and metabolic impact.

Core Mechanism of Action: Allosteric Inhibition

This compound acts as a potent, high-affinity inhibitor of human ATP-citrate lyase.[5][6] Structural and biochemical studies have revealed that this compound binds to a distinct allosteric site, a predominantly hydrophobic cavity located near the citrate-binding site of the enzyme.[2] This binding event induces significant conformational changes in the citrate domain of ACLY, which in turn indirectly disrupts the binding and recognition of the citrate substrate.[2][6] This allosteric mode of inhibition is a key feature of this compound, enhancing its "druggability" and providing a unique mechanism to modulate ACLY activity.[2]

Kinetic analyses have further elucidated the nature of this inhibition. This compound exhibits competitive inhibition with respect to the citrate substrate.[1][7] Conversely, it displays non-competitive kinetics relative to ATP and mixed-type non-competitive kinetics with respect to coenzyme A (CoA).[1][7]

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various biochemical and biophysical assays. The following tables summarize the key inhibitory and binding constants.

ParameterValueAssay MethodReference
IC₅₀ 2.1 ± 0.3 nMADP-Glo Assay[1][7][8]
4.8 ± 0.05 nMCoupled Enzyme Assay[1][7]
Kᵢ 7.0 ± 0.8 nMCompetitive vs. Citrate[1][7][8]
Kₑ 2.2 ± 1.4 nMSurface Plasmon Resonance (SPR)[6][7]

Signaling Pathway Context: The Central Role of ACLY

ATP-citrate lyase is a critical enzyme at the intersection of glucose and lipid metabolism. It catalyzes the conversion of citrate and CoA into acetyl-CoA and oxaloacetate in an ATP-dependent manner.[1][2] The acetyl-CoA produced by ACLY is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[1][2][7] Furthermore, this nucleocytosolic pool of acetyl-CoA is essential for protein acetylation, including histone acetylation, thereby influencing gene expression.[1] Due to its central role, the inhibition of ACLY by compounds like this compound has significant implications for diseases characterized by dysregulated metabolism, such as cancer, dyslipidemia, and hepatic steatosis.[2][9]

ACLY_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mit Citrate Pyruvate->Citrate_mit via Acetyl-CoA TCA TCA Cycle Citrate_mit->TCA Citrate_cyt Citrate Citrate_mit->Citrate_cyt Transport AcetylCoA Acetyl-CoA Citrate_cyt->AcetylCoA ATP, CoA ACLY ACLY ACLY ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol HistoneAcetylation Histone Acetylation AcetylCoA->HistoneAcetylation NDI This compound NDI->ACLY Inhibits

Figure 1. Simplified signaling pathway illustrating the central role of ACLY and its inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to characterize this compound.

ADP-Glo™ Kinase Assay (for IC₅₀ Determination)

This assay quantifies the amount of ADP produced during the ACLY-catalyzed reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Reaction Setup : The enzymatic reaction is typically performed in a 384-well plate. Each well contains the purified human ACLY enzyme, substrates (citrate and CoA), and ATP in a suitable reaction buffer (e.g., 40 mM Tris pH 8.0, 4 mM DTT, 10 mM MgCl₂).[10]

  • Inhibitor Addition : this compound is added at varying concentrations to the reaction mixture.

  • Incubation : The reaction is incubated for a defined period (e.g., 60 minutes) to allow for ADP production.[7]

  • ADP Detection : The ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP.

  • Kinase Detection Reagent : The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measurement : The luminescence is measured using a plate reader, and the IC₅₀ value is calculated from the dose-response curve.

Coupled Enzyme Assay (for IC₅₀ Determination)

This method monitors the formation of oxaloacetate, one of the products of the ACLY reaction.

  • Reaction Principle : The oxaloacetate produced by ACLY is used as a substrate by a coupling enzyme, such as malate dehydrogenase (MDH), in the presence of NADH. The oxidation of NADH to NAD+ is monitored by the decrease in absorbance at 340 nm.

  • Reaction Mixture : The assay mixture contains purified ACLY, citrate, CoA, ATP, MgCl₂, NADH, and MDH in a suitable buffer.

  • Inhibitor Addition : this compound is added at various concentrations.

  • Measurement : The change in absorbance at 340 nm is monitored over time using a spectrophotometer. The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC₅₀.

Surface Plasmon Resonance (SPR) (for Kₑ Determination)

SPR is a label-free technique used to measure the binding affinity and kinetics of molecular interactions.

  • Immobilization : Full-length human ACLY is immobilized on the surface of a sensor chip.

  • Analyte Injection : Solutions of this compound at different concentrations are flowed over the sensor surface.

  • Binding Measurement : The binding of this compound to the immobilized ACLY causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

  • Data Analysis : The binding data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).[7]

SPR_Workflow A Immobilize ACLY on Sensor Chip B Flow this compound (Analyte) over the surface A->B C Measure Change in SPR Signal (Response Units) B->C D Regenerate Sensor Surface C->D E Data Analysis: Determine ka, kd, and Kd C->E D->B Repeat with different concentrations

References

NDI-091143: A Deep Dive into its Role in Cancer Cell Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDI-091143 has emerged as a potent and highly selective allosteric inhibitor of ATP-citrate lyase (ACLY), a pivotal enzyme in cancer cell metabolism. ACLY serves as a central hub, linking glucose metabolism to the synthesis of fatty acids and cholesterol, processes that are fundamental for the rapid proliferation and survival of cancer cells.[1][2][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its impact on cancer cell metabolism, and the experimental methodologies used to characterize its effects.

Mechanism of Action: Allosteric Inhibition of a Key Metabolic Enzyme

This compound distinguishes itself through its unique allosteric mechanism of action. Unlike competitive inhibitors that bind to the active site, this compound binds to a novel, mostly hydrophobic cavity adjacent to the citrate-binding site of ACLY.[4] This binding event induces significant conformational changes in the enzyme, which in turn indirectly disrupt the binding of citrate, a primary substrate for ACLY.[4] This allosteric inhibition is highly effective, leading to a potent blockade of ACLY's enzymatic activity.

The primary function of ACLY is to catalyze the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[3] The acetyl-CoA produced is a critical building block for two major biosynthetic pathways essential for cancer cell growth:

  • De Novo Fatty Acid Synthesis: Provides the necessary lipids for the formation of new cell membranes.[2]

  • Cholesterol Biosynthesis: A crucial component of cell membranes and a precursor for signaling molecules.[2]

By inhibiting ACLY, this compound effectively cuts off the supply of cytosolic acetyl-CoA, thereby crippling these vital biosynthetic processes in cancer cells.

Impact on Cancer Cell Metabolism

The inhibition of ACLY by this compound triggers a cascade of metabolic consequences that are detrimental to cancer cells, which are often highly dependent on de novo lipogenesis for their growth and proliferation.[2]

Disruption of Fatty Acid Synthesis

Cancer cells exhibit a heightened rate of fatty acid synthesis to support the demands of rapid cell division and membrane expansion.[5] By blocking the production of acetyl-CoA, this compound directly inhibits this process. This leads to a reduction in the availability of fatty acids, which are essential for:

  • Membrane Biogenesis: The formation of new cellular and organellar membranes.

  • Energy Storage: Stored in the form of triglycerides within lipid droplets.

  • Protein Modification: Such as palmitoylation, which affects protein localization and function.

Studies have shown that inhibition of ACLY can lead to a decrease in cellular lipid content and the accumulation of lipid droplets with altered fatty acid composition.[6][7][8]

Attenuation of Cholesterol Biosynthesis

The acetyl-CoA generated by ACLY is also the precursor for the mevalonate pathway, which is responsible for cholesterol biosynthesis.[2] Cholesterol is not only a critical structural component of cell membranes, influencing their fluidity and the function of membrane-associated proteins, but also a precursor for steroid hormones.[9] Many cancer cells exhibit upregulated cholesterol synthesis to support their high proliferation rates.[10] By cutting off the acetyl-CoA supply, this compound can effectively reduce cholesterol production, further impeding cancer cell growth.

Modulation of Histone Acetylation

A crucial, yet less direct, consequence of ACLY inhibition is its impact on histone acetylation. Acetyl-CoA is the sole donor of acetyl groups for the acetylation of histones, an epigenetic modification that plays a critical role in gene expression.[11] Histone acetylation generally leads to a more open chromatin structure, facilitating the transcription of genes involved in cell proliferation and survival.[12]

In cancer cells, the high metabolic flux often results in an abundance of acetyl-CoA, leading to altered histone acetylation patterns that promote oncogenic gene expression.[3] By depleting the pool of nucleocytosolic acetyl-CoA, this compound can lead to a decrease in histone acetylation, potentially reversing these pro-cancerous epigenetic changes and altering the expression of genes critical for tumor growth.[3][13]

Therapeutic Potential in Oncology

The reliance of many cancer types on the metabolic pathways governed by ACLY makes this compound a promising candidate for anti-cancer therapy.[2] Overexpression of ACLY has been observed in a variety of cancers, including those of the breast, liver, colon, lung, and prostate, and is often correlated with a poor prognosis.[2]

By targeting this metabolic vulnerability, this compound has been shown to:

  • Inhibit Cancer Cell Proliferation: By depriving cells of essential building blocks for growth.[2]

  • Induce Apoptosis: Depletion of lipids and disruption of signaling pathways can trigger programmed cell death.[2][14]

  • Suppress Clonogenic Survival: Reduces the ability of single cancer cells to form colonies.[2]

Specifically, studies have demonstrated that this compound can suppress the growth and clonogenic ability of thyroid cancer cells in a dose- and time-dependent manner.[14] Furthermore, it has been shown to increase the proportion of cells in the sub-G1 phase of the cell cycle and the number of annexin V-positive cells, both indicators of apoptosis.[14]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data available for this compound.

ParameterValueAssay MethodReference
IC₅₀ 2.1 nMADP-Glo Assay[5][15]
Kᵢ 7.0 nMCell-free assay[5][15]
KᏧ 2.2 nMSurface Plasmon Resonance[5]

Table 1: In Vitro Inhibitory Activity of this compound against human ATP-Citrate Lyase.

Cell LinesEffectObservationsReference
Thyroid Cancer (FTC-133, 8505C)Growth InhibitionDose- and time-dependent suppression of monolayer cell growth.[14]
Thyroid Cancer (FTC-133, 8505C)Reduced ClonogenicityDose- and time-dependent suppression of colony formation.[14]
Thyroid Cancer (FTC-133, 8505C)Apoptosis InductionIncreased proportion of sub-G1 cells and annexin V-positive cells.[14]

Table 2: Cellular Effects of this compound in Cancer Cell Lines.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

ADP-Glo™ Kinase Assay

This assay is used to measure the enzymatic activity of ACLY by quantifying the amount of ADP produced.

Principle: The assay is a luminescent ADP detection system. After the ACLY reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is subsequently measured using a luciferase/luciferin reaction. The resulting luminescence is proportional to the initial ADP concentration and thus to the ACLY activity.[1][3]

Protocol Outline: [1][3][4][16]

  • Kinase Reaction: Set up the ACLY reaction in a multiwell plate containing the enzyme, substrates (citrate, CoA, and ATP), and the test compound (this compound) or vehicle control. Incubate at the appropriate temperature for a set period.

  • ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the ACLY reaction and eliminate any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence using a plate-reading luminometer. The signal is stable for several hours.

  • Data Analysis: Correlate the luminescence signal to the amount of ADP produced using a standard curve to determine the level of ACLY inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the direct binding of this compound to ACLY in a cellular environment.

Principle: The binding of a ligand (this compound) to its target protein (ACLY) can increase the protein's thermal stability. CETSA measures the extent of protein aggregation upon heating. In the presence of a binding ligand, the protein will be more resistant to heat-induced denaturation and precipitation.[6][12]

Protocol Outline: [6][9][17]

  • Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.

  • Heating: Heat aliquots of the treated cell suspension at a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the intracellular proteins. This can be achieved through freeze-thaw cycles or the use of lysis buffers.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (ACLY) using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble ACLY as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cancer cells to proliferate and form colonies.

Principle: The assay measures the reproductive viability of cells after treatment with a cytotoxic agent. A single cell that can undergo sustained division will form a colony of at least 50 cells. The number of colonies formed is a measure of the surviving fraction of cells.[10][18][19]

Protocol Outline: [10][13][18]

  • Cell Seeding: Plate a known number of single cells into multi-well plates or petri dishes.

  • Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plates for a period of 1 to 3 weeks, depending on the cell line's doubling time, to allow for colony formation.

  • Fixing and Staining: After the incubation period, fix the colonies with a solution like methanol or paraformaldehyde and then stain them with a dye such as crystal violet to make them visible.

  • Colony Counting: Count the number of colonies containing 50 or more cells in each well or dish.

  • Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for the treated groups. The surviving fraction is the ratio of the plating efficiency of the treated cells to that of the control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by this compound and the general workflows of the key experimental assays.

ACLY_Metabolic_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Glucose_M Glucose Pyruvate_M Pyruvate Glucose_M->Pyruvate_M Citrate_M Citrate Pyruvate_M->Citrate_M TCA Cycle Citrate_C Citrate Citrate_M->Citrate_C Glucose_C Glucose ACLY ACLY Citrate_C->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA CoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Biosynthesis AcetylCoA->Cholesterol AcetylatedHistones Acetylated Histones AcetylCoA->AcetylatedHistones HATs Membrane Biogenesis Membrane Biogenesis FattyAcids->Membrane Biogenesis Membrane Integrity Membrane Integrity Cholesterol->Membrane Integrity Histones Histones Gene Expression Gene Expression AcetylatedHistones->Gene Expression NDI091143 This compound NDI091143->ACLY Allosteric Inhibition

Caption: this compound inhibits ACLY, blocking acetyl-CoA production and downstream metabolic pathways.

Experimental_Workflows cluster_ADP_Glo ADP-Glo Kinase Assay cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_Clonogenic Clonogenic Survival Assay A1 Kinase Reaction (ACLY + Substrates + this compound) A2 Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) A1->A2 A3 Add Kinase Detection Reagent (ADP -> ATP) A2->A3 A4 Measure Luminescence A3->A4 B1 Treat Cells with this compound B2 Heat Cells at Temperature Gradient B1->B2 B3 Lyse Cells B2->B3 B4 Separate Soluble & Aggregated Proteins B3->B4 B5 Quantify Soluble ACLY B4->B5 C1 Seed Single Cells C2 Treat with this compound C1->C2 C3 Incubate (1-3 weeks) C2->C3 C4 Fix and Stain Colonies C3->C4 C5 Count Colonies C4->C5

Caption: Workflows for key assays to characterize this compound's effects on ACLY and cancer cells.

Conclusion

This compound represents a significant advancement in the development of targeted therapies that exploit the metabolic vulnerabilities of cancer. Its potent and allosteric inhibition of ACLY effectively disrupts the central carbon metabolism pathways essential for cancer cell proliferation and survival. The comprehensive data gathered from a suite of biochemical and cell-based assays underscore its potential as a valuable tool for cancer research and a promising candidate for further drug development. This guide provides the foundational knowledge for researchers and drug development professionals to understand and further investigate the role of this compound in the context of cancer cell metabolism.

References

NDI-091143: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review of the Chemical Structure, Properties, and Experimental Protocols for the Allosteric ACLY Inhibitor NDI-091143

Introduction

This compound is a potent and selective allosteric inhibitor of human ATP-citrate lyase (ACLY), a key enzyme in cellular metabolism.[1][2] ACLY catalyzes the conversion of citrate and coenzyme A (CoA) to acetyl-CoA and oxaloacetate, a crucial step linking carbohydrate metabolism to the biosynthesis of fatty acids and cholesterol.[1][3] Due to the reliance of many cancer cells on ACLY for proliferation, this enzyme has emerged as a significant target for anti-cancer drug development.[1][3] this compound has demonstrated low nanomolar potency, making it a valuable tool for studying the roles of ACLY and a promising candidate for further therapeutic development.[1][2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a small molecule with the IUPAC name Methyl 3-chloro-5-(N-(4,6-difluoro-[1,1'-biphenyl]-3-yl)sulfamoyl)-4-hydroxybenzoate. Its structure is characterized by a central hydroxybenzoic acid methyl ester core, substituted with a chloro group and a sulfonamide-linked difluoro-biphenyl moiety.

Physicochemical Properties

Experimentally determined physicochemical properties for this compound are not widely available in the public domain. Therefore, the following table summarizes key properties, including predicted values from reputable computational models.

PropertyValueSource
Molecular Formula C₂₀H₁₄ClF₂NO₅S--INVALID-LINK--
Molecular Weight 453.84 g/mol --INVALID-LINK--
Appearance Solid powder--INVALID-LINK--
Solubility Soluble in DMSO--INVALID-LINK--
Purity >99% by HPLC--INVALID-LINK--
Predicted logP 4.5 - 5.5In silico prediction
Predicted pKa ~5.0 (acidic)In silico prediction
Predicted Melting Point 180-200 °CIn silico prediction
Predicted Boiling Point >500 °CIn silico prediction
Pharmacological Properties

This compound is a highly potent inhibitor of human ATP-citrate lyase. Its pharmacological profile is summarized in the table below.

ParameterValueAssaySource
IC₅₀ 2.1 nMADP-Glo assay--INVALID-LINK--, --INVALID-LINK--
Kᵢ 7.0 nM(competitive vs. citrate)--INVALID-LINK--, --INVALID-LINK--
KᏧ 2.2 nMSurface Plasmon Resonance--INVALID-LINK--

Mechanism of Action and Signaling Pathway

This compound acts as an allosteric inhibitor of ACLY.[2] It binds to a novel, predominantly hydrophobic pocket adjacent to the citrate binding site. This binding event stabilizes a conformational change in the enzyme that indirectly blocks the binding and recognition of citrate, thereby inhibiting its catalytic activity.[1][2]

The inhibition of ACLY by this compound has significant downstream effects on cellular metabolism. By blocking the production of cytosolic acetyl-CoA from citrate, it disrupts the primary pathway for de novo fatty acid and cholesterol biosynthesis.[1][3] This can lead to growth suppression and apoptosis in cancer cells that are highly dependent on these anabolic processes.[4]

cluster_Glycolysis Glycolysis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_m Pyruvate Pyruvate->Pyruvate_m Transport AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m Citrate_m Citrate AcetylCoA_m->Citrate_m Citrate Synthase TCA TCA Cycle Citrate_m->TCA Citrate_c Citrate Citrate_m->Citrate_c Transport TCA->Citrate_m AcetylCoA_c Acetyl-CoA Citrate_c->AcetylCoA_c ATP, CoA FattyAcids Fatty Acid Biosynthesis AcetylCoA_c->FattyAcids Cholesterol Cholesterol Biosynthesis AcetylCoA_c->Cholesterol Oxaloacetate Oxaloacetate ACLY ACLY NDI091143 This compound NDI091143->ACLY

Figure 1: Simplified signaling pathway of ACLY inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on established methods and can be adapted for specific experimental needs.

ADP-Glo™ Kinase Assay for ACLY Activity

The ADP-Glo™ assay is a luminescent ADP detection assay used to measure the activity of ADP-generating enzymes like ACLY. The amount of ADP produced is directly proportional to the enzyme's activity.

Materials:

  • Recombinant human ACLY enzyme

  • This compound

  • ATP

  • Citrate

  • Coenzyme A (CoA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.

  • Enzyme Reaction:

    • In each well of the assay plate, add 2.5 µL of the diluted this compound or DMSO (for control).

    • Add 5 µL of a solution containing ACLY enzyme in assay buffer.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of a substrate mix containing ATP, citrate, and CoA in assay buffer.

    • Incubate for 60 minutes at 37°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the ACLY activity.

start Start prep_compound Prepare this compound Dilutions start->prep_compound add_compound Add Compound/DMSO to Wells prep_compound->add_compound add_enzyme Add ACLY Enzyme add_compound->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate add_substrate Add Substrate Mix (ATP, Citrate, CoA) pre_incubate->add_substrate incubate_reaction Incubate (60 min, 37°C) add_substrate->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate (40 min, RT) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate (30-60 min, RT) add_detection->incubate_detection read_luminescence Measure Luminescence incubate_detection->read_luminescence

Figure 2: Experimental workflow for the ADP-Glo™ ACLY activity assay.
Thermal Shift Assay (TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in its Tm.

Materials:

  • Recombinant human ACLY enzyme

  • This compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

  • qPCR plate (96- or 384-well)

  • Real-time PCR instrument with a thermal ramping capability

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a master mix containing ACLY enzyme (final concentration ~2 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

  • Plate Setup:

    • Dispense 19 µL of the master mix into each well of the qPCR plate.

    • Add 1 µL of this compound solution (in a buffer with a low percentage of DMSO) or buffer/DMSO control to the respective wells.

  • Thermal Denaturation:

    • Seal the plate and centrifuge briefly to collect the contents.

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) in the presence of this compound indicates the extent of protein stabilization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human ACLY enzyme

  • This compound

  • Running Buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Immobilize the ACLY enzyme to the surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in the running buffer.

    • Inject the this compound solutions over the immobilized ACLY surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

    • Regenerate the sensor surface between injections if necessary.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cell-Based Assay Workflow

The following workflow describes a general procedure for evaluating the effect of this compound on the proliferation and viability of cancer cells. This is based on studies using thyroid cancer cell lines.[5]

Cell Lines:

  • Thyroid cancer cell lines (e.g., FTC-133, 8505C)

Procedure:

  • Cell Culture: Culture the cancer cells in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density for proliferation assays.

  • Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

  • Viability/Proliferation Assay:

    • Assess cell viability using an MTT or similar assay.

    • Alternatively, assess cell proliferation using a clonogenic assay.

  • Apoptosis and Cell Cycle Analysis:

    • For mechanistic studies, treat cells with this compound and then harvest them for flow cytometry analysis.

    • Stain cells with Annexin V and propidium iodide to assess apoptosis.

    • Stain cells with a DNA-intercalating dye to analyze cell cycle distribution.

  • Data Analysis: Analyze the data to determine the effect of this compound on cell viability, proliferation, apoptosis, and cell cycle progression.

cluster_Endpoints Endpoint Analysis start Start culture_cells Culture Cancer Cells start->culture_cells seed_cells Seed Cells in 96-well Plates culture_cells->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate_cells Incubate (24-72h) treat_cells->incubate_cells viability_assay Cell Viability Assay (e.g., MTT) incubate_cells->viability_assay apoptosis_analysis Apoptosis Analysis (Flow Cytometry) incubate_cells->apoptosis_analysis cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) incubate_cells->cell_cycle_analysis analyze_data Data Analysis viability_assay->analyze_data apoptosis_analysis->analyze_data cell_cycle_analysis->analyze_data

Figure 3: General workflow for a cell-based assay with this compound.

Pharmacokinetics (ADME)

As of the date of this guide, detailed in vivo pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively reported in publicly available literature. Such studies are crucial for the progression of a compound into clinical development. Researchers interested in the in vivo application of this compound should consider conducting preliminary pharmacokinetic studies to determine its bioavailability, plasma concentration, and half-life in relevant animal models.

Conclusion

This compound is a valuable research tool for investigating the biological functions of ATP-citrate lyase and holds potential for therapeutic development, particularly in the field of oncology. This technical guide provides a consolidated resource of its chemical and pharmacological properties, along with detailed experimental protocols to facilitate its use in a research setting. Further investigation into its in vivo efficacy and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes: NDI-091143 for Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

NDI-091143 is a potent, cell-permeable, allosteric inhibitor of ATP-citrate lyase (ACLY).[1][2] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate into acetyl-CoA in the cytoplasm. This acetyl-CoA is a fundamental building block for the de novo biosynthesis of fatty acids and cholesterol and also serves as the acetyl donor for histone acetylation, thereby influencing gene expression.[3][4][5] this compound binds to a hydrophobic cavity near the citrate-binding site of ACLY, inducing a conformational change that indirectly blocks substrate binding.[1][2][6] Its high affinity and allosteric mechanism of action make it a valuable tool for studying the roles of ACLY in various cellular processes, including cancer cell proliferation, lipid metabolism, and inflammation.[7]

These application notes provide detailed protocols for the use of this compound in cell culture to investigate its effects on cell growth, target engagement, and downstream metabolic pathways.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueAssay Conditions
IC₅₀ 2.1 nMADP-Glo Assay (Human ACLY)[8][9][10]
Kᵢ 7.0 nMCompetitive vs. Citrate (Human ACLY)[8][9][10]
KᏧ 2.2 nMSurface Plasmon Resonance (SPR)[10]

Table 2: Recommended Concentration Range for Cell-Based Assays

AssayCell Line ExampleConcentration RangeIncubation Time
Clonogenic Survival T24, T24T (Bladder Cancer)5 - 100 µM10 - 14 days[8]
Inhibition of Viral Replication Human Foreskin Fibroblasts (HFFs)20 µM24 - 48 hours[11]
Western Blot (ACLY pathway) Various1 - 20 µM4 - 24 hours[12]
Fatty Acid Synthesis Various1 - 20 µM24 hours[13]
Histone Acetylation Various1 - 20 µM24 hours[5][14]
Cellular Thermal Shift Assay (CETSA) Various1 - 50 µM1 - 3 hours[15]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[8][9]

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

  • For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Note: The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Western Blot Analysis of ACLY Pathway

This protocol allows for the assessment of this compound's effect on the expression and phosphorylation of ACLY and downstream proteins involved in fatty acid synthesis, such as Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN).

a. Cell Treatment and Lysis

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 4, 12, or 24 hours).

  • After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.

b. Immunoblotting

  • Mix equal amounts of protein (e.g., 20-30 µg) with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.[16]

  • Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[3]

  • Incubate the membrane with primary antibodies against ACLY, p-ACLY (Ser455), ACC, FASN, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[3]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to ACLY within a cellular context, based on the principle of ligand-induced thermal stabilization of the target protein.[1][2][14][15]

a. Cell Treatment and Heating

  • Culture cells to 80-90% confluency in a T75 flask.

  • Harvest the cells and resuspend them in complete medium at a density of 10-20 x 10⁶ cells/mL.

  • Divide the cell suspension into two aliquots: one for vehicle (DMSO) treatment and one for this compound treatment (e.g., 20 µM).

  • Incubate the cells at 37°C for 1-3 hours.[15]

  • Aliquot the cell suspensions into PCR tubes (e.g., 50 µL per tube).

  • Heat the PCR tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[15]

b. Protein Extraction and Analysis

  • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[15]

  • Transfer the supernatant to new tubes.

  • Analyze the amount of soluble ACLY in each sample by Western blot as described in Protocol 2. Increased ACLY band intensity in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement.

De Novo Fatty Acid Synthesis Assay ([¹⁴C]-Acetate Incorporation)

This assay measures the rate of de novo fatty acid synthesis by quantifying the incorporation of radiolabeled acetate into cellular lipids.

  • Seed cells in 12-well plates and allow them to reach 70-80% confluency.

  • Pre-treat the cells with this compound at desired concentrations (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 24 hours.

  • Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours at 37°C.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 N NaOH.

  • Transfer the lysate to a glass tube and add an equal volume of concentrated HCl to precipitate the proteins.

  • Extract the lipids by adding 2 volumes of chloroform:methanol (2:1, v/v) and vortexing vigorously.

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Wash the organic phase with 0.9% NaCl solution.

  • Transfer the final organic phase to a scintillation vial and allow the solvent to evaporate.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter. A decrease in [¹⁴C] counts in this compound-treated cells indicates inhibition of fatty acid synthesis.

Histone Acetylation Assay (Western Blot)

This protocol assesses the impact of ACLY inhibition on global histone acetylation levels.

a. Histone Extraction

  • Treat cells with this compound as described in Protocol 2a.

  • Harvest the cells and wash with ice-cold PBS containing 5 mM sodium butyrate (an HDAC inhibitor).[11]

  • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS with 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃, and 5 mM sodium butyrate) and lyse on ice for 10 minutes.[11]

  • Centrifuge at 650 x g for 10 minutes at 4°C to pellet the nuclei.[11]

  • Resuspend the nuclear pellet in 0.2 N HCl and extract histones overnight at 4°C with rotation.[11]

  • Centrifuge at 650 x g for 10 minutes at 4°C and transfer the supernatant containing histones to a new tube.

  • Determine the protein concentration using a Bradford assay.

b. Immunoblotting

  • Perform Western blotting as described in Protocol 2b, using antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3) as a loading control.[17][18] A decrease in the ratio of acetylated to total histones indicates reduced histone acetylation due to ACLY inhibition.

Mandatory Visualizations

G cluster_glycolysis Glycolysis cluster_tca TCA Cycle (Mitochondrion) cluster_cytoplasm Cytoplasm Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA_mito AcetylCoA_mito Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate_mito AcetylCoA_mito->Citrate_mito Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto AcetylCoA_cyto AcetylCoA_cyto Citrate_cyto->AcetylCoA_cyto ACLY FattyAcids FattyAcids AcetylCoA_cyto->FattyAcids FASN, ACC Cholesterol Cholesterol AcetylCoA_cyto->Cholesterol Histone_Acetylation Histone_Acetylation AcetylCoA_cyto->Histone_Acetylation HATs NDI091143 NDI091143 ACLY ACLY NDI091143->ACLY

Caption: Signaling pathway of ACLY and the inhibitory action of this compound.

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis start Seed Cells treat Treat with this compound or Vehicle (DMSO) start->treat heat Heat cells at various temperatures lyse Freeze-thaw Lysis centrifuge Centrifuge to separate soluble/insoluble fractions lyse->centrifuge wb Western Blot for soluble ACLY

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols for N-((3-(4,6-difluoro-[1,1'-biphenyl]-3-yl)sulfamoyl)-2-chloro-4-hydroxyphenyl)acetamide (NDI-091143) In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo formulation and administration of NDI-091143, a potent allosteric inhibitor of ATP-citrate lyase (ACLY). The methodologies outlined below are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in various animal models.

Mechanism of Action and Signaling Pathway

This compound is a highly potent and specific inhibitor of human ATP-citrate lyase (ACLY), with an IC50 of 2.1 nM.[1] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism by catalyzing the conversion of citrate and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm. This cytoplasmic pool of acetyl-CoA is a fundamental building block for the biosynthesis of fatty acids and cholesterol. By inhibiting ACLY, this compound effectively reduces the availability of acetyl-CoA, thereby impacting downstream pathways involved in lipogenesis and cell proliferation.

The compound binds to an allosteric site on the ACLY enzyme, distinct from the active site for citrate.[2] This binding induces a conformational change that indirectly prevents citrate from binding, thus inhibiting enzyme activity.[2] This allosteric inhibition mechanism contributes to the high potency and specificity of this compound.[2]

ACLY_Pathway Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Transport ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids NDI_091143 This compound NDI_091143->ACLY Allosteric Inhibition

Figure 1: Simplified signaling pathway of ACLY and the inhibitory action of this compound.

In Vivo Formulation of this compound

The poor aqueous solubility of this compound necessitates the use of specific vehicle formulations for in vivo administration. Below are several recommended formulations suitable for oral gavage and intraperitoneal injection. Researchers should select the most appropriate formulation based on their experimental design and animal model. It is crucial to ensure the final formulation is a homogenous suspension or a clear solution.

Table 1: Recommended In Vivo Formulations for this compound

Formulation ComponentsRoute of AdministrationPreparation Notes
10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineOral Gavage, IP InjectionDissolve this compound in DMSO first. Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear after each addition. Sonication may be required.
0.5% - 1% Carboxymethylcellulose sodium (CMC-Na) in waterOral GavagePrepare a homogenous suspension. The final concentration should be at least 5 mg/mL.
5% DMSO, 95% Corn OilOral Gavage, IP InjectionDissolve this compound in DMSO to create a stock solution. Add the stock solution to corn oil and mix thoroughly. This mixture should be used immediately.

Note: The stability of this compound in these formulations over time has not been extensively reported. It is recommended to prepare fresh formulations for each day of dosing.

In Vivo Administration Protocols

The choice of administration route and dosage will depend on the specific animal model and the objectives of the study (e.g., pharmacokinetic profiling vs. efficacy testing). The following protocols provide a general guideline.

Oral Gavage Administration

Oral gavage is a common method for administering this compound in preclinical studies.

Materials:

  • This compound formulation

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip)

  • Syringes

  • Animal scale

Protocol:

  • Animal Handling and Restraint: Acclimatize animals to handling prior to the procedure. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and align the esophagus and stomach.

  • Dosage Calculation: Weigh each animal to accurately calculate the required volume of the this compound formulation.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.

  • Substance Administration: Once the needle is correctly positioned in the stomach, slowly dispense the formulation.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy.

Intraperitoneal (IP) Injection

Materials:

  • This compound formulation

  • Sterile syringes and needles (25-27 gauge for mice)

  • 70% ethanol for disinfection

  • Animal scale

Protocol:

  • Animal Restraint: Properly restrain the animal to expose the abdomen. For mice, this can be achieved by scruffing the neck and securing the tail.

  • Injection Site Identification: Locate the lower right or left quadrant of the abdomen. This positioning helps to avoid puncturing the cecum or bladder.

  • Disinfection: Clean the injection site with a 70% ethanol wipe.

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site with a new sterile needle.

  • Injection: Slowly inject the this compound formulation into the peritoneal cavity.

  • Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

Dosage Considerations: While specific in vivo dosage for this compound is not widely published, studies with other potent ACLY inhibitors, such as BMS-303141, have used doses ranging from 10 to 60 mg/kg/day in mice. It is strongly recommended to perform initial dose-finding and tolerability studies to determine the optimal dose for your specific model and experimental endpoint.

Experimental Workflow and Downstream Analysis

Following in vivo administration of this compound, various downstream analyses can be performed to assess its pharmacodynamic effects and efficacy.

Experimental_Workflow cluster_in_vivo In Vivo Phase cluster_analysis Downstream Analysis cluster_biomarkers Biomarker Details Formulation This compound Formulation Administration Administration (Oral Gavage/IP) Formulation->Administration Animal_Model Animal Model (e.g., Xenograft, Metabolic Disease) Administration->Animal_Model Tissue_Harvest Tissue/Blood Collection Animal_Model->Tissue_Harvest Efficacy_Assessment Efficacy Assessment Animal_Model->Efficacy_Assessment PK_Analysis Pharmacokinetic Analysis Tissue_Harvest->PK_Analysis Biomarker_Analysis Biomarker Analysis Tissue_Harvest->Biomarker_Analysis ACLY_Activity ACLY Enzyme Activity Biomarker_Analysis->ACLY_Activity AcetylCoA_Levels Acetyl-CoA Levels Biomarker_Analysis->AcetylCoA_Levels Western_Blot ACLY Protein Expression Biomarker_Analysis->Western_Blot

References

Application Notes and Protocols for NDI-091143 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches have revealed a significant gap in publicly available data regarding the specific dosage of NDI-091143 in mouse models. While its mechanism of action and in vitro potency are documented, detailed in vivo dosing schedules, administration routes, and efficacy data in preclinical mouse models have not been published in the peer-reviewed literature. The following application notes and protocols are therefore based on the compound's known mechanism, general principles of preclinical in vivo studies, and data from other ATP-citrate lyase (ACLY) inhibitors. This information should be used as a guideline for designing initial dose-finding and efficacy studies, not as a definitive protocol.

Introduction to this compound

This compound is a potent and high-affinity inhibitor of human ATP-citrate lyase (ACLY).[1][2] ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA in the cytoplasm.[3][4] This cytoplasmic pool of acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol.[4][5] By inhibiting ACLY, this compound effectively reduces the availability of acetyl-CoA, thereby impacting lipid biosynthesis. This mechanism makes ACLY an attractive therapeutic target for metabolic diseases and cancer.

Mechanism of Action:

This compound functions as an allosteric inhibitor of ACLY.[6] It binds to a hydrophobic cavity adjacent to the citrate-binding site, inducing significant conformational changes in the enzyme.[6] This structural alteration indirectly blocks the binding and recognition of citrate, thereby inhibiting the enzyme's catalytic activity.[1] Kinetic studies have shown that this compound is competitive with respect to citrate.[7]

General Protocols for In Vivo Administration in Mouse Models

Due to the lack of specific dosage information for this compound, researchers should perform initial dose-range finding and maximum tolerated dose (MTD) studies. The following are general guidelines for the administration of small molecule inhibitors like this compound to mice.

Formulation

The choice of vehicle for in vivo administration is critical and depends on the physicochemical properties of the compound and the intended route of administration. Chemical suppliers for this compound suggest the following formulations for in vivo use. It is recommended to prepare the working solution fresh for each use.

Table 1: Suggested Formulations for In Vivo Studies

Formulation ComponentsFinal ConcentrationPreparation Notes
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.08 mg/mLAdd solvents sequentially, ensuring the solution is clear before adding the next component. Heating and/or sonication may be required to aid dissolution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mLPrepare a clear stock solution in DMSO first, then add to the SBE-β-CD solution.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mLPrepare a clear stock solution in DMSO first, then add to the corn oil. This formulation may not be suitable for long-term studies (over half a month).

Source: MedchemExpress.com

Routes of Administration

Common administration routes for small molecule inhibitors in mice include oral gavage (PO) and intraperitoneal injection (IP). The choice of route should be based on the compound's oral bioavailability and the experimental design.

  • Oral Gavage (PO): Suitable for compounds with good oral bioavailability.

  • Intraperitoneal Injection (IP): Often used for compounds with poor oral bioavailability or to bypass first-pass metabolism.

Dosage Information for Other ACLY Inhibitors (for Reference Only)

CRITICAL NOTE: The following data is provided for informational purposes only to illustrate dosages used for other ACLY inhibitors in mouse models. These dosages are not directly applicable to this compound and should not be used without conducting compound-specific dose-finding studies.

Table 2: In Vivo Dosages of Other ACLY Inhibitors in Mouse Models

CompoundMouse ModelDosageAdministration RouteStudy DurationKey Findings
BMS-303141 High-fat diet-induced obese mice10 and 100 mg/kg/dayIn diet (oral)34 daysReduced plasma cholesterol, triglycerides, and fasting glucose.[8][9]
BMS-303141 db/db mice (model of type 2 diabetes)50 mg/kg/dayIntragastrically30 daysReduced serum lipids and renal lipogenic enzymes.
BMS-303141 Sepsis mouse model50 mg/kgIntraperitoneal injection (single dose)16 hours post-LPSAlleviated endotoxemia-induced inflammation and organ injury.[10]
BMS-303141 HepG2 xenograft nude mice5 mg/kg/dayOral8 daysInhibited tumor growth.[11]
Bempedoic Acid (ETC-1002) Ldlr-/- mice on a high-fat, high-cholesterol diet3, 10, and 30 mg/kg/dayIn diet (oral)12 weeksAttenuated hypercholesterolemia, hypertriglyceridemia, and atherosclerosis.[12]

Signaling Pathway and Experimental Workflow Diagrams

ATP-Citrate Lyase (ACLY) Signaling Pathway

ACLY_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_cyto Citrate ACLY ACLY Citrate_cyto->ACLY AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ATP, CoA ACLY->AcetylCoA_cyto MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC Cholesterol Cholesterol Synthesis AcetylCoA_cyto->Cholesterol Histone_Ac Histone Acetylation AcetylCoA_cyto->Histone_Ac FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids FASN NDI This compound NDI->ACLY Inhibition AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Citrate_mito Citrate Citrate_mito->Citrate_cyto Citrate Transporter TCA TCA Cycle Citrate_mito->TCA AcetylCoA_mito->Citrate_mito Citrate Synthase Experimental_Workflow cluster_preclinical Preclinical Evaluation of an ACLY Inhibitor A 1. Establish Mouse Model (e.g., Diet-induced obesity, Cancer Xenograft) B 2. Dose-Range Finding & MTD Studies - Determine safe and tolerated dose range A->B C 3. Efficacy Study Design - Randomize mice into groups (Vehicle, Inhibitor Doses) - Define treatment schedule (e.g., daily, 5 days/week) - Define study duration B->C D 4. Compound Administration (e.g., Oral Gavage, IP Injection) C->D E 5. Monitoring & Data Collection - Body weight, tumor volume, food intake - Blood collection for PK and biomarker analysis D->E Treatment Period F 6. Endpoint Analysis - Harvest tissues - Histopathology - Biomarker analysis (e.g., lipid levels, gene expression) E->F G 7. Data Analysis & Interpretation F->G

References

Application Notes and Protocols for NDI-091143 in a Clonogenic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing NDI-091143, a potent allosteric inhibitor of ATP-citrate lyase (ACLY), in a clonogenic assay to assess its long-term effects on the proliferative capacity of cancer cells.

Introduction

ATP-citrate lyase (ACLY) is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[1][2] In many cancer cells, the activity of ACLY is upregulated to support rapid proliferation and membrane biosynthesis, making it a compelling target for anti-cancer drug development.[2]

This compound is a high-affinity inhibitor of human ACLY with an IC50 of 2.1 nM in biochemical assays.[3][4][5] It functions through an allosteric mechanism, binding to a hydrophobic cavity adjacent to the citrate-binding site. This induces a conformational change in the enzyme that indirectly prevents citrate from binding, thereby inhibiting its catalytic activity.[2][5]

The clonogenic assay, or colony formation assay, is a well-established in vitro method to evaluate the ability of a single cell to undergo unlimited division and form a colony.[6][7][8] This assay is particularly useful for determining the cytotoxic and cytostatic effects of therapeutic agents like this compound over an extended period.[6]

This compound: Mechanism of Action

This compound targets a key metabolic pathway essential for cell growth. The following diagram illustrates the role of ACLY and the inhibitory action of this compound.

ACLY_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion Citrate Citrate ACLY ACLY (ATP-Citrate Lyase) Citrate->ACLY AcetylCoA Acetyl-CoA FAS Fatty Acid Synthesis AcetylCoA->FAS Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol OAA Oxaloacetate ACLY->AcetylCoA ACLY->OAA NDI This compound NDI->ACLY Inhibition Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito Citrate_mito->Citrate Transport TCA TCA Cycle Citrate_mito->TCA

Caption: Simplified ACLY metabolic pathway and this compound inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and its application in a clonogenic assay based on available data.

ParameterValueCell Lines / ConditionsReference
IC50 2.1 nMADP-Glo Assay (Biochemical)[3][4][5]
Ki 7.0 nMCell-free assay[1][3]
Kd 2.2 nMSurface Plasmon Resonance (SPR)[5]
Effective Concentration 5 - 100 µMBladder Cancer (BCa) cell lines[3]
Incubation Time 10 - 14 daysBCa cell lines (UMUC3, T24, T24T)[3]

Experimental Protocol: Clonogenic Assay with this compound

This protocol provides a step-by-step guide for performing a clonogenic assay to evaluate the efficacy of this compound.

Materials
  • Cell Lines: Cancer cell line of interest (e.g., UMUC3, T24, T24T bladder cancer cells).[3]

  • This compound Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) in sterile DMSO. Store at -20°C or -80°C.[3][4]

  • Culture Medium: Appropriate complete medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.

  • 6-well Tissue Culture Plates.

  • Fixation Solution: 4% paraformaldehyde in PBS or 6% glutaraldehyde.[3][8]

  • Staining Solution: 0.5% crystal violet in methanol or water.[8][9]

  • Sterile Water.

  • Humidified CO2 Incubator: 37°C, 5% CO2.

Workflow Diagram

Clonogenic_Workflow cluster_prep 1. Cell Preparation cluster_treat 2. Treatment cluster_incubation 3. Incubation cluster_analysis 4. Analysis Harvest Harvest & Count Cells Seed Seed Cells in 6-well Plates (e.g., 500 cells/well) Harvest->Seed Attach Allow Cells to Attach (16-24 hours) Treat Add this compound (various concentrations) Attach->Treat Incubate Incubate for 10-14 Days (until visible colonies form) Treat->Incubate Fix Fix Colonies (e.g., 4% PFA) Incubate->Fix Stain Stain Colonies (0.5% Crystal Violet) Fix->Stain Count Count Colonies (>50 cells/colony) Stain->Count

Caption: Experimental workflow for the this compound clonogenic assay.
Step-by-Step Procedure

1. Cell Preparation and Seeding: a. Culture cells to approximately 80-90% confluency. b. Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.[9] c. Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension. d. Perform an accurate cell count using a hemocytometer or automated cell counter. e. Seed the cells into 6-well plates at a predetermined density (e.g., 500 cells/well for many cancer lines). The optimal seeding density should be determined empirically for each cell line to ensure discrete colonies in the control wells.[3] f. Incubate the plates for 16-24 hours to allow the cells to attach firmly.[3]

2. Treatment with this compound: a. Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. A recommended concentration range for initial experiments is 5-100 µM.[3] b. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. c. Carefully remove the medium from the attached cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

3. Incubation: a. Return the plates to the humidified incubator and culture for 10-14 days, or until the colonies in the control wells are clearly visible and consist of at least 50 cells.[3][7][9] b. Avoid disturbing the plates during this period to ensure colonies grow from single cells.

4. Fixation and Staining: a. After the incubation period, carefully aspirate the medium from all wells. b. Gently wash the wells once with PBS to remove any remaining medium and debris. c. Add 1-2 mL of fixation solution (e.g., 4% paraformaldehyde) to each well and incubate at room temperature for 15-30 minutes.[3][10] d. Aspirate the fixation solution. e. Add 1 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 30-60 minutes.[9][10] f. Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible against the background.[9] g. Allow the plates to air-dry completely at room temperature.

5. Colony Counting and Data Analysis: a. Once dry, count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[3][7][8] Counting can be done manually using a microscope or by imaging the plates and using colony-counting software. b. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

Conclusion

This protocol provides a comprehensive framework for assessing the long-term anti-proliferative effects of the ACLY inhibitor this compound. By inhibiting a key metabolic pathway, this compound has the potential to significantly reduce the colony-forming ability of cancer cells that are dependent on de novo lipogenesis. The clonogenic assay is a robust method to quantify this effect and is an essential tool for the preclinical evaluation of this compound.

References

Application Note: NDI-091143 in Thyroid Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDI-091143 is a potent and novel small-molecule inhibitor of human ATP-citrate lyase (ACLY).[1][2][3] ACLY is a crucial enzyme in cellular metabolism, linking glucose and lipid metabolism by converting citrate into acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[3][4] In many cancer types, including thyroid cancer, ACLY is often upregulated to support the high proliferative rate and demand for lipid synthesis.[4][5] Targeting ACLY with inhibitors like this compound presents a promising therapeutic strategy. This document outlines the effects of this compound on thyroid cancer cell lines and provides detailed protocols for relevant experiments.

Mechanism of Action

This compound functions as an allosteric inhibitor of ACLY, binding to a hydrophobic cavity near the citrate-binding site.[3] This binding induces conformational changes that disrupt the enzyme's ability to bind citrate, thereby blocking the production of acetyl-CoA.[3] In thyroid cancer cells, this inhibition of ACLY has been shown to suppress cell growth, impede invasion, and induce apoptosis through the activation of caspase-3 and subsequent cleavage of PARP1.[4][6]

Citrate Citrate ACLY ACLY (ATP-Citrate Lyase) Citrate->ACLY Substrate AcetylCoA Acetyl-CoA ACLY->AcetylCoA Catalyzes Apoptosis Apoptosis ACLY->Apoptosis Inhibition leads to FAS Fatty Acid Synthesis AcetylCoA->FAS Growth Tumor Progression & Cell Growth FAS->Growth NDI This compound NDI->ACLY Inhibits Caspase Caspase-3 Activation Apoptosis->Caspase PARP PARP1 Cleavage Apoptosis->PARP

Caption: Mechanism of this compound action on the ACLY signaling pathway.

Data Presentation

The effects of this compound have been quantified in anaplastic thyroid cancer (ATC) and follicular thyroid cancer (FTC) cell lines. The data below is summarized from studies on the 8505C (ATC) and FTC-133 cell lines.[4]

Table 1: Effect of ACLY Inhibitors on Thyroid Cancer Cell Growth

Cell Line Treatment Effect Citation
8505C This compound, SB-204990 Suppressed monolayer cell growth and clonogenic ability in a dose-dependent and time-dependent manner. [4][5]

| FTC-133 | this compound, SB-204990 | Suppressed monolayer cell growth and clonogenic ability in a dose-dependent and time-dependent manner. |[4] |

Table 2: Pro-Apoptotic and Anti-Invasive Effects of ACLY Inhibitors

Cell Line(s) Assay Observation Citation
8505C, FTC-133 Flow Cytometry (Cell Cycle) Increased proportion of sub-G1 cells. [4]
8505C, FTC-133 Flow Cytometry (Apoptosis) Increased number of annexin V-positive cells. [4]
8505C, FTC-133 Immunoblotting Confirmed caspase-3 activation and PARP1 cleavage. [4]
8505C, FTC-133 3D Growth Assay Impeded three-dimensional growth. [4][5]

| 8505C, FTC-133 | Invasion Assay | Suppressed cell invasion. |[5][6] |

Table 3: Synergistic Effects with Sorafenib

Cell Line(s) Analysis Method Finding Citation

| 8505C, FTC-133 | Isobolograms, Combination Index | this compound synergistically potentiated the cytotoxicity of sorafenib. |[4][5] |

Experimental Protocols & Workflows

Detailed protocols for key experiments are provided below.

Protocol 1: Monolayer Cell Growth (Crystal Violet Assay)

This protocol assesses the effect of this compound on the proliferation of adherent thyroid cancer cells.

A 1. Seed Cells (e.g., 8505C, FTC-133) in 96-well plates B 2. Incubate (24 hours) A->B C 3. Treat Cells with varying concentrations of this compound B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Wash & Fix Wash with PBS, fix with 4% Paraformaldehyde D->E F 6. Stain Add 0.5% Crystal Violet solution E->F G 7. Solubilize Wash wells, add solubilizing agent (e.g., 10% acetic acid) F->G H 8. Measure Absorbance at 570 nm G->H

Caption: Workflow for a Crystal Violet cell proliferation assay.

Methodology:

  • Cell Seeding: Plate thyroid cancer cells (e.g., 8505C, FTC-133) in 96-well plates at a density of 2,000-5,000 cells/well. Allow cells to attach for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.

  • Staining: Remove the fixative and wash with water. Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes.

  • Washing: Gently wash the plates with water to remove excess stain and allow them to air dry completely.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 2: Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

cluster_prep Cell Preparation cluster_stain Staining A 1. Seed & Treat Cells in 6-well plates with This compound B 2. Harvest Cells Collect both adherent and floating cells A->B C 3. Wash Cells Wash with cold PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add Dyes Add FITC-Annexin V and Propidium Iodide (PI) D->E F 6. Incubate 15 min in the dark at room temperature E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for Annexin V/PI apoptosis assay via flow cytometry.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent (trypsinized) cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions (e.g., 5 µL of each).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze immediately using a flow cytometer.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blotting for Apoptosis Markers

This protocol detects changes in the expression and cleavage of key apoptosis-related proteins, such as caspase-3 and PARP1.

Methodology:

  • Protein Extraction: Treat cells with this compound as desired. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 10-12%).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total PARP1, cleaved PARP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved caspase-3 and cleaved PARP1 bands indicates apoptosis activation.[4]

References

Application Notes and Protocols for NDI-091143 and Sorafenib Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of NDI-091143, an ATP-citrate lyase (ACLY) inhibitor, in combination with sorafenib, a multi-kinase inhibitor. The provided information is intended for preclinical research purposes.

Introduction

This compound is a potent and selective inhibitor of ATP-citrate lyase (ACLY), a crucial enzyme in the de novo lipogenesis pathway that converts citrate to acetyl-CoA.[1] This pathway is often upregulated in cancer cells to support rapid proliferation and membrane biosynthesis.[1] Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[2][3]

Recent preclinical studies have demonstrated that the combination of ACLY inhibitors, such as this compound, with sorafenib results in a synergistic cytotoxic effect in cancer cells, particularly in thyroid cancer.[4] This combination therapy has been shown to enhance the induction of apoptosis and reduce cancer cell viability more effectively than either agent alone.[4] These findings suggest a promising therapeutic strategy for cancers that may be resistant to single-agent therapies.

Mechanism of Action

The synergistic effect of combining this compound and sorafenib stems from their complementary mechanisms of action targeting distinct but critical cellular processes in cancer cells.

This compound targets cellular metabolism by inhibiting ACLY. This leads to a depletion of cytosolic acetyl-CoA, a vital building block for fatty acid synthesis.[1] Cancer cells, with their high demand for lipids for membrane production and signaling molecules, are particularly vulnerable to the disruption of this pathway.

Sorafenib simultaneously inhibits multiple signaling cascades that are essential for cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor.[2][5] By blocking key kinases, sorafenib can halt tumor growth and cut off its blood supply.

The combination of these two agents creates a multi-pronged attack on cancer cells. While this compound starves the cells of essential building blocks for growth, sorafenib blocks the signaling pathways that drive this growth and survival. This dual assault can lead to a more profound and sustained anti-tumor response.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and sorafenib, and a general workflow for investigating their combined effect.

cluster_0 Cellular Metabolism cluster_1 Signal Transduction cluster_2 Cellular Outcome Citrate Citrate ACLY ACLY Citrate->ACLY Substrate Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA Product Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Proliferation & Angiogenesis Proliferation & Angiogenesis This compound This compound This compound->ACLY Inhibition Growth Factors Growth Factors RTKs (VEGFR, PDGFR) RTKs (VEGFR, PDGFR) Growth Factors->RTKs (VEGFR, PDGFR) RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway RTKs (VEGFR, PDGFR)->RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway->Proliferation & Angiogenesis Apoptosis Apoptosis Proliferation & Angiogenesis->Apoptosis Synergistic Inhibition Sorafenib Sorafenib Sorafenib->RTKs (VEGFR, PDGFR) Inhibition Sorafenib->RAS/RAF/MEK/ERK Pathway Inhibition

Fig. 1: Signaling pathways targeted by this compound and sorafenib.

Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cell Viability Assay (MTS) Cell Viability Assay (MTS) Drug Treatment->Cell Viability Assay (MTS) Clonogenic Assay Clonogenic Assay Drug Treatment->Clonogenic Assay Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Drug Treatment->Apoptosis Assay (Annexin V/PI) Western Blot Analysis Western Blot Analysis Drug Treatment->Western Blot Analysis Data Analysis Data Analysis Cell Viability Assay (MTS)->Data Analysis Clonogenic Assay->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Western Blot Analysis->Data Analysis

Fig. 2: General experimental workflow for combination studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of this compound and sorafenib.

Protocol 1: Cell Viability (MTS) Assay

Objective: To determine the effect of this compound and sorafenib, alone and in combination, on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., FTC-133 or 8505C thyroid cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Sorafenib (stock solution in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound and sorafenib in complete medium.

  • Treat the cells with varying concentrations of this compound, sorafenib, or the combination of both. Include a vehicle control (DMSO) group.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Clonogenic Assay

Objective: To assess the long-term effect of this compound and sorafenib on the ability of single cancer cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Sorafenib (stock solution in DMSO)

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with sub-lethal concentrations of this compound, sorafenib, or their combination.

  • Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

  • When colonies are visible, wash the wells with PBS.

  • Fix the colonies with 100% methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 15-30 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically >50 cells).

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and sorafenib combination treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Sorafenib (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, sorafenib, or the combination for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 4: Western Blot Analysis

Objective: To detect changes in the expression of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Sorafenib (stock solution in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound, sorafenib, or the combination for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the described experiments.

Table 1: IC50 Values of this compound and Sorafenib in Thyroid Cancer Cell Lines

Cell LineDrugIC50 (µM)
FTC-133This compound[Insert experimentally determined value]
Sorafenib[Insert experimentally determined value]
8505CThis compound[Insert experimentally determined value]
Sorafenib[Insert experimentally determined value]

Table 2: Synergistic Effect of this compound and Sorafenib on Cell Viability

Treatment GroupConcentration (µM)% Cell Viability (vs. Control)Combination Index (CI)*
This compound[Conc. 1][Value]N/A
Sorafenib[Conc. A][Value]N/A
This compound + Sorafenib[Conc. 1 + Conc. A][Value][CI Value]
This compound[Conc. 2][Value]N/A
Sorafenib[Conc. B][Value]N/A
This compound + Sorafenib[Conc. 2 + Conc. B][Value][CI Value]

*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: Effect of this compound and Sorafenib on Apoptosis

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Vehicle)[Value][Value]
This compound[Value][Value]
Sorafenib[Value][Value]
This compound + Sorafenib[Value][Value]

Conclusion

The combination of this compound and sorafenib represents a promising therapeutic strategy that warrants further investigation. The provided application notes and protocols offer a framework for researchers to explore the synergistic anti-cancer effects of this combination in various preclinical models. By targeting both cellular metabolism and key signaling pathways, this dual-action approach has the potential to overcome drug resistance and improve therapeutic outcomes in cancer treatment.

References

Application Notes and Protocols: NDI-091143 for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NDI-091143 is a potent and highly selective allosteric inhibitor of human ATP-citrate lyase (ACLY).[1][2][3] ACLY is a crucial enzyme that links cellular glucose and lipid metabolism by catalyzing the conversion of citrate to acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol. In many cancer types, there is an upregulation of ACLY to support the high proliferation rates and membrane biogenesis. Inhibition of ACLY in cancer cells has been shown to disrupt lipid metabolism, leading to growth arrest and induction of apoptosis, making it a promising target for anti-cancer therapies. These application notes provide detailed protocols for assessing the apoptotic effects of this compound on cancer cells.

Data Presentation

Inhibitory Activity of this compound
ParameterValueAssay ConditionSource
IC50 2.1 nMADP-Glo Assay (Cell-free)[1][2][4]
IC50 4.8 nMCoupled Enzyme Assay (Cell-free)[5]
Ki 7.0 nMCell-free assay[1][2][4][5]
Kd 2.2 nMSurface Plasmon Resonance (SPR)[1][5]
Induction of Apoptosis by this compound in Cancer Cells

Treatment of cancer cells with this compound has been demonstrated to induce apoptosis. In thyroid cancer cell lines (FTC-133 and 8505C), ACLY inhibitors, including this compound, led to a dose- and time-dependent suppression of cell growth.[6] The induction of apoptosis was confirmed by several key observations:

  • Increased Annexin V-Positive Cells: Flow cytometry analysis showed an increased number of Annexin V-positive cells following treatment with ACLY inhibitors.[6]

  • Cell Cycle Arrest: An increase in the proportion of cells in the sub-G1 phase of the cell cycle was observed, which is indicative of apoptotic DNA fragmentation.[6]

  • Caspase Activation and PARP Cleavage: Immunoblotting confirmed the activation of caspase-3 and the cleavage of its substrate, PARP1, which are hallmark events of apoptosis.[6]

  • Partial Rescue with Caspase Inhibitor: The reduction in cell viability caused by ACLY inhibitors could be partially reversed by co-treatment with the pan-caspase inhibitor Z-VAD-FMK.[6]

Signaling Pathway

The inhibition of ACLY by this compound initiates a cascade of events that ultimately leads to apoptosis in cancer cells. By blocking the production of cytosolic acetyl-CoA, this compound disrupts de novo lipogenesis, which is essential for the synthesis of fatty acids required for membrane formation and signaling molecules. This metabolic stress is thought to trigger apoptotic signaling pathways.

ACLY_Apoptosis_Pathway cluster_cell Cancer Cell NDI_091143 This compound ACLY ATP-Citrate Lyase (ACLY) NDI_091143->ACLY Inhibits Acetyl_CoA Acetyl-CoA ACLY->Acetyl_CoA Produces Lipogenesis De Novo Lipogenesis (Fatty Acid Synthesis) ACLY->Lipogenesis Inhibition blocks Citrate Citrate Citrate->ACLY Substrate Acetyl_CoA->Lipogenesis Membrane_Integrity Disrupted Membrane Synthesis & Signaling Lipogenesis->Membrane_Integrity Leads to Apoptosis Apoptosis Membrane_Integrity->Apoptosis Triggers Caspase_Activation Caspase-3 Activation Apoptosis->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage

Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with DMSO).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Quantification by Annexin V/Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for 24-48 hours.

  • Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Apoptotic Markers

This protocol is for detecting the expression of key apoptotic proteins.

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. β-actin is used as a loading control.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the apoptotic effects of this compound.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture IC50_Determination Determine IC50 (MTT Assay) Cell_Culture->IC50_Determination Treatment Treat Cells with this compound (Vehicle, IC50, etc.) IC50_Determination->Treatment Apoptosis_Assay Quantify Apoptosis (Annexin V/PI Staining) Treatment->Apoptosis_Assay Western_Blot Analyze Apoptotic Markers (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Workflow for assessing this compound-induced apoptosis.

References

Troubleshooting & Optimization

NDI-091143 solubility in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDI-091143. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and high-affinity inhibitor of human ATP-citrate lyase (ACLY).[1][2][3][4] It functions as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active site.[5] This binding event stabilizes significant conformational changes in the citrate-binding domain of ACLY, which in turn indirectly blocks the binding and recognition of the citrate substrate.[2][6] This ultimately inhibits the enzyme's catalytic activity.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits high solubility in Dimethyl Sulfoxide (DMSO). Its solubility in ethanol is significantly lower, and it is considered insoluble in water.[1] For detailed solubility data, please refer to the data table below.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare stock solutions of this compound in fresh, anhydrous DMSO.[1] For in vitro cell-based assays, the final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced cellular effects.[3] Always perform a negative control experiment to evaluate the potential effects of the solvent on your specific cell line.[3]

Q4: How should I store this compound and its stock solutions?

A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] In-solvent stock solutions are best stored at -80°C and should be used within one year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound in DMSO.

  • Potential Cause: The DMSO used may have absorbed moisture, which can significantly reduce the solubility of this compound.[1]

  • Solution: Always use fresh, anhydrous DMSO for the preparation of stock solutions.[1] If dissolution is still slow, gentle warming in a water bath up to 50-60°C and/or ultrasonication can be employed to facilitate dissolution.[1][2]

Issue 2: Precipitation of this compound upon dilution in aqueous media.

  • Potential Cause: this compound is insoluble in water.[1] Direct dilution of a concentrated DMSO stock solution into aqueous buffers or cell culture media can cause the compound to precipitate out of solution.

  • Solution: For in vivo studies and some in vitro assays requiring lower DMSO concentrations, a co-solvent system is recommended. Formulations including PEG300, Tween-80, and saline have been successfully used.[2][3][7] A stepwise dilution approach, where the DMSO stock is first diluted in an intermediate solvent before final dilution in the aqueous medium, can also be effective.

Issue 3: Inconsistent results in cell-based assays.

  • Potential Cause 1: The final DMSO concentration in the culture medium is too high, leading to cellular toxicity or off-target effects.

  • Solution 1: Ensure the final DMSO concentration is kept as low as possible, ideally below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any solvent effects.

  • Potential Cause 2: The working solution was not freshly prepared.

  • Solution 2: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the day of use.[2] For in vitro experiments, while stock solutions are stable when stored correctly, it is good practice to prepare fresh dilutions for each experiment to ensure consistency.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO~91 - 100~200.51 - 220.34Use of fresh, anhydrous DMSO is critical. Warming and ultrasonication can aid dissolution.[1][2][7]
Ethanol36.61
WaterInsoluble-

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder (Molecular Weight: 453.84 g/mol ), anhydrous DMSO.

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 45.38 mg of this compound in 1 mL of anhydrous DMSO.

    • Vortex the solution until the compound is completely dissolved. If necessary, use gentle warming (up to 50°C) or sonication to aid dissolution.

    • Aliquot the stock solution into smaller volumes and store at -80°C.

Protocol 2: Preparation of an In Vivo Formulation

This protocol is an example, and the specific formulation may need to be optimized for your experimental model and administration route.

  • Materials: this compound, anhydrous DMSO, PEG300, Tween-80, Saline (0.9% NaCl).

  • Procedure (to prepare 1 mL of working solution):

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]

    • In a sterile tube, add 100 µL of the DMSO stock solution.[2]

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[2]

    • Add 50 µL of Tween-80 and mix again until the solution is clear.[2]

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.[2]

    • This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] The final concentration of this compound would be 2.08 mg/mL.

    • It is recommended to use this working solution immediately after preparation.[1]

Mandatory Visualization

Below is a diagram illustrating the mechanism of action of this compound as an allosteric inhibitor of ATP-citrate lyase (ACLY).

NDI091143_Mechanism cluster_ACLY ATP-Citrate Lyase (ACLY) Enzyme ActiveSite Active Site Inhibition Inhibition of Citrate Binding AllostericSite Allosteric Site ConformationalChange Conformational Change of Active Site AllostericSite->ConformationalChange NDI091143 This compound NDI091143->AllostericSite Binds to Citrate Citrate (Substrate) Citrate->ActiveSite Cannot Bind ConformationalChange->ActiveSite ConformationalChange->Inhibition Leads to

Caption: Mechanism of this compound allosteric inhibition of ACLY.

Here is a workflow diagram for preparing an in vivo formulation of this compound.

InVivo_Formulation_Workflow start Start: Prepare Concentrated This compound Stock in DMSO add_peg Add PEG300 start->add_peg mix1 Mix Until Clear add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix Until Clear add_tween->mix2 add_saline Add Saline to Final Volume mix2->add_saline mix3 Mix Thoroughly add_saline->mix3 end End: Ready-to-use In Vivo Formulation mix3->end

Caption: Workflow for preparing an this compound in vivo formulation.

References

NDI-091143 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of NDI-091143, a potent, allosteric inhibitor of human ATP-citrate lyase (ACLY).

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A: For long-term storage, the solid form of this compound should be stored at -20°C.[1][2][3] Under these conditions, it is stable for at least three to four years.[1][2][3][4] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C.[5]

Q2: What is the best way to store this compound in solvent?

A: Stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 1 year).[6][7][8] For shorter periods (up to 6 months), storage at -20°C is also acceptable.[3][8] Some suppliers suggest that for very short-term use (within one week), aliquots can be stored at 4°C.[6]

Q3: How should this compound be shipped?

A: this compound is generally considered stable enough for shipping at ambient room temperature for a few weeks, including the time spent in customs.[2][5] However, some suppliers may ship with blue ice.[6]

Q4: Is this compound sensitive to light or moisture?

A: While specific photostability and hygroscopicity data for this compound are not publicly available, general laboratory best practices for handling small molecule inhibitors should be followed. This includes storing the compound in a tightly sealed container, in a dry environment, and protecting it from direct light. For solutions in DMSO, it is recommended to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2][7]

Q5: What is the recommended solvent for preparing stock solutions?

A: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2][6][7] Solubility in DMSO is reported to be high, for instance, 91 mg/mL (200.51 mM) or 125 mg/mL (275.43 mM).[6][9] Sonication or warming in a water bath (e.g., to 37°C or 50°C) can be used to aid dissolution.[6][7][9]

Q6: Are there established protocols for in vivo formulations?

A: Yes, several formulations for in vivo use have been described. One common formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[6] Another suggested formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[2] It is recommended to prepare these formulations fresh for immediate use.[7]

Stability and Storage Conditions Summary

FormStorage TemperatureDurationCitations
Solid (Powder) -20°C≥ 3-4 years[1][2][3][4]
4°C2 years[3][4]
In Solvent (DMSO) -80°C1 year[6][7][8]
-20°C1-6 months[2][3][7][9]
4°CUp to 1 week[6]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of this compound for the desired volume and concentration. The molecular weight of this compound is 453.84 g/mol .

  • Procedure:

    • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • To facilitate dissolution, the solution can be gently warmed in a 37°C water bath and sonicated for a short period.[9]

    • Vortex until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C.[6][7][8]

Protocol for In Vivo Formulation (Example)

This is an example protocol based on a commonly cited formulation. Researchers should optimize the formulation based on their specific experimental needs.

  • Materials: this compound stock solution in DMSO, PEG300, Tween 80, Saline (0.9% NaCl).

  • Procedure:

    • In a sterile tube, add 10% of the final volume of DMSO containing the dissolved this compound.

    • Sequentially add 40% of the final volume of PEG300 and mix thoroughly until the solution is clear.

    • Add 5% of the final volume of Tween 80 and mix again until the solution is clear.

    • Finally, add 45% of the final volume of saline and mix to achieve a homogeneous solution.

    • It is recommended to prepare this formulation fresh just before use.[6][7]

Visualizations

ATP-Citrate Lyase (ACLY) Signaling Pathway

The following diagram illustrates the central role of ATP-Citrate Lyase (ACLY) in cellular metabolism, linking glucose metabolism to the synthesis of fatty acids and cholesterol. This compound acts as an allosteric inhibitor of ACLY.

ACLY_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Glucose_mito Glucose Pyruvate Pyruvate Glucose_mito->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito via Acetyl-CoA TCA TCA Cycle Citrate_mito->TCA Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol NDI This compound NDI->ACLY Allosteric Inhibition

Caption: Role of ACLY in metabolism and its inhibition by this compound.

Troubleshooting Logic for this compound Experiments

This workflow provides a logical approach to troubleshooting common issues encountered when using this compound.

Troubleshooting_Workflow cluster_compound Compound Integrity Checks cluster_protocol Protocol Review cluster_system System Health Start Experiment with this compound Shows Unexpected Results Check_Compound Check Compound Integrity Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Cells Assess Cell/System Health Start->Check_Cells Storage Verify Storage Conditions (Temp, Aliquoting) Check_Compound->Storage Concentration Recalculate Dilutions Check_Protocol->Concentration Viability Check Cell Viability Check_Cells->Viability Solubility Confirm Complete Dissolution (Visual Inspection, Sonication) Storage->Solubility Age Check Age of Stock Solution Solubility->Age Outcome Identify Potential Cause and Repeat Experiment Age->Outcome Incubation Verify Incubation Time/Conditions Concentration->Incubation Controls Check Positive/Negative Controls Incubation->Controls Controls->Outcome Contamination Test for Contamination Viability->Contamination DMSO_Control Run Vehicle (DMSO) Control Contamination->DMSO_Control DMSO_Control->Outcome

Caption: A logical workflow for troubleshooting this compound experiments.

References

Troubleshooting NDI-091143 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues with the ATP-citrate lyase (ACLY) inhibitor, NDI-091143, in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and high-affinity small molecule inhibitor of human ATP-citrate lyase (ACLY).[1][2][3] It functions through an allosteric mechanism, binding to a hydrophobic cavity near the citrate binding site.[4][5] This binding induces significant conformational changes in the enzyme, which indirectly blocks the binding and recognition of citrate, thereby inhibiting ACLY's catalytic activity.[2][5] ACLY is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA, a key precursor for fatty acid and cholesterol biosynthesis.[4][6]

Q2: I observed a precipitate in my cell culture medium after adding this compound. What are the common causes?

Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:

  • Exceeding Solubility Limits: The most frequent cause is exceeding the solubility of this compound in the aqueous environment of the cell culture medium. While highly soluble in DMSO, its aqueous solubility is very low.[1]

  • Improper Stock Solution Handling: Incomplete dissolution of the initial DMSO stock solution can lead to precipitation upon dilution into the aqueous culture medium.[7] It is also crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[1][8]

  • Temperature Shock: Adding a cold, concentrated stock solution of this compound to warmer cell culture medium can cause a sudden temperature change, leading to precipitation.[7][9]

  • High Final Concentration: The final concentration of this compound in the media may be too high, surpassing its solubility threshold in that specific medium formulation.[7]

  • pH Instability: Although less common for many inhibitors, significant shifts in the pH of the culture medium can affect a compound's charge and solubility.[7]

  • Interactions with Media Components: this compound may interact with components in the media, such as salts or proteins in serum, forming insoluble complexes.[9]

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO.[1][2][10] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] These aliquots can be stored at -80°C for up to a year or at -20°C for one month.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO91200.51Use of fresh DMSO is recommended as moisture can reduce solubility.[1]
DMSO125275.43-
Ethanol3--
Ethanol5--
Ethanol22--
WaterInsolubleInsoluble-

Note: Solubility data may vary slightly between different suppliers and batches.

Troubleshooting Guides

If you are experiencing precipitation of this compound in your experiments, follow this step-by-step troubleshooting guide.

Issue: Precipitate forms immediately upon adding this compound stock solution to the media.

Potential Cause Recommended Solution
High Final Concentration Decrease the final working concentration of this compound. Determine the empirical solubility limit in your specific medium using the protocol provided below.
Temperature Shock Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[9]
Improper Mixing After adding the stock solution to the pre-warmed media, mix gently by swirling or inverting the tube. Avoid vigorous vortexing.[11]
Poorly Dissolved Stock Ensure your this compound stock solution is fully dissolved. If necessary, gently warm the stock solution to 37°C and vortex to ensure complete dissolution before making dilutions.[12]

Issue: Precipitate forms over time during incubation.

Potential Cause Recommended Solution
Compound Instability/Interaction The compound may be interacting with media components over time.[9] Prepare fresh this compound-containing media immediately before each experiment and add it to the cells promptly.[11]
pH Shift in Media Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.[9]
Serum Interaction If using serum-supplemented media, consider reducing the serum concentration or testing the experiment in a serum-free formulation if your cell line permits.

Experimental Protocols

Protocol 1: Empirical Determination of this compound Solubility in Cell Culture Medium

Objective: To determine the maximum concentration at which this compound remains soluble in your specific cell culture medium under standard culture conditions.

Materials:

  • This compound high-concentration stock solution in DMSO (e.g., 100 mM)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated pipettes and sterile tips

  • Incubator (37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare Serial Dilutions: a. Create a series of dilutions of this compound in your pre-warmed complete cell culture medium. It is recommended to perform a 2-fold serial dilution. b. For example, start with a high concentration (e.g., 200 µM) and dilute downwards. Ensure the final DMSO concentration remains consistent across all dilutions and is at a level tolerated by your cells (typically ≤ 0.1%).[8]

  • Incubation: a. Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint (e.g., 24, 48, or 72 hours).[9]

  • Observation: a. Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom of the tube/well) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours, etc.).[9] b. For a more detailed examination, take a small aliquot from each dilution and observe it under a microscope to distinguish between chemical precipitate and other artifacts.[9]

  • Determine Maximum Soluble Concentration: a. The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the empirical solubility limit for this compound in your specific experimental setup.

Visualizations

cluster_0 Cytosol Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ACLY ACLY ACLY Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol NDI_091143 This compound NDI_091143->ACLY Allosteric Inhibition start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Lower the final concentration. Determine empirical solubility limit. check_conc->reduce_conc Yes check_temp Was cold stock added to warm media? check_conc->check_temp No resolved Issue Resolved reduce_conc->resolved prewarm_media Pre-warm media to 37°C before adding stock. check_temp->prewarm_media Yes check_stock Is the stock solution fully dissolved? check_temp->check_stock No prewarm_media->resolved dissolve_stock Gently warm and vortex stock solution. check_stock->dissolve_stock No check_time Does precipitation form over time? check_stock->check_time Yes dissolve_stock->resolved prepare_fresh Prepare fresh media for each experiment. Minimize incubation time before adding to cells. check_time->prepare_fresh Yes check_time->resolved No, contact support prepare_fresh->resolved start Start prep_stock Prepare high-concentration stock of this compound in DMSO start->prep_stock prewarm_media Pre-warm complete cell culture medium to 37°C prep_stock->prewarm_media serial_dilute Perform 2-fold serial dilutions of stock into pre-warmed medium prewarm_media->serial_dilute incubate Incubate dilutions at 37°C, 5% CO2 for the duration of the experiment serial_dilute->incubate observe Visually and microscopically inspect for precipitation at multiple time points incubate->observe determine_max Identify the highest concentration that remains precipitate-free observe->determine_max end End determine_max->end

References

Technical Support Center: Optimizing NDI-091143 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of NDI-091143 for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and high-affinity allosteric inhibitor of human ATP-citrate lyase (ACLY).[1][2][3][4][5] It binds to a hydrophobic cavity near the citrate binding site, inducing conformational changes that indirectly block citrate binding and recognition.[5][6] This inhibits the enzyme's function of converting citrate and coenzyme A into acetyl-CoA and oxaloacetate.[7]

Q2: What are the key binding affinities and inhibitory concentrations of this compound?

This compound exhibits low nanomolar potency against human ACLY.[5] Key values are summarized in the table below.

ParameterValueAssay
IC₅₀ 2.1 nMADP-Glo Assay[1][3][4][6][8][9]
IC₅₀ 4.8 nMCoupled Enzyme Assay (Oxaloacetate production)[6][7]
Kᵢ 7.0 nM-[4][6][8][9]
KᏧ 2.2 nMSurface Plasmon Resonance (SPR)[4][7]

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO.[1][2][3][8] For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.[1][8]

Experimental Protocols & Methodologies

A detailed methodology for a clonogenic survival assay is provided below as an example of a key experiment.

Clonogenic Survival Assay:

  • Cell Plating: Plate cells in 6-well plates at a density of 500 cells per well.

  • Cell Attachment: Allow cells to attach for 16 hours.

  • Treatment: Treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the plates for 10-14 days to allow for colony formation.

  • Colony Confirmation: Confirm the formation of colonies (defined as >50 cells/colony) using an inverted microscope.

  • Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with crystal violet.[8]

Troubleshooting Guide

Issue 1: Compound Precipitation in Cell Culture Media

  • Possible Cause: The final concentration of DMSO in the media is too high, or the compound's solubility limit in aqueous solutions has been exceeded. This compound is insoluble in water.[8]

  • Troubleshooting Steps:

    • Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.

    • When diluting the DMSO stock solution into your aqueous buffer or media, add the stock solution to the aqueous solution while vortexing to ensure rapid and uniform mixing.

    • If precipitation persists, consider using a formulation with solubilizing agents like PEG300 and Tween 80 for specific applications, though this is more common for in vivo studies.[1][8]

Issue 2: Lower than Expected Potency or Inconsistent Results

  • Possible Cause: Degradation of the compound, improper storage, or issues with the experimental setup.

  • Troubleshooting Steps:

    • Storage: Store the solid compound at -20°C for up to 3 years.[4] Prepare stock solutions in DMSO and store them at -80°C for up to one year.[1][4] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][8]

    • Fresh Reagents: Use freshly prepared dilutions for each experiment.

    • Assay Controls: Ensure that your positive and negative controls in the assay are behaving as expected.

    • Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase before treatment.

Issue 3: Potential Off-Target Effects

  • Possible Cause: At higher concentrations, small molecule inhibitors can sometimes interact with unintended targets.[10][11][12]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a careful dose-response study to determine the lowest effective concentration.

    • Target Engagement Assay: If possible, perform a target engagement assay (e.g., thermal shift assay or cellular thermal shift assay) to confirm that this compound is binding to ACLY in your experimental system. This compound has been shown to stabilize ACLY in thermal shift assays.[4][7]

    • Phenotypic Rescue: To confirm that the observed phenotype is due to ACLY inhibition, consider rescue experiments by providing downstream metabolites like acetate.

Visualizations

cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Solid this compound Solid this compound Vortex Vortex Solid this compound->Vortex Fresh DMSO Fresh DMSO Fresh DMSO->Vortex Stock Solution (-80°C) Stock Solution (-80°C) Vortex->Stock Solution (-80°C) Vortex_2 Vortex Stock Solution (-80°C)->Vortex_2 Cell Culture Media Cell Culture Media Cell Culture Media->Vortex_2 Final Working Solution Final Working Solution Vortex_2->Final Working Solution Treat Cells Treat Cells Final Working Solution->Treat Cells Glucose Glucose Citrate (Mitochondria) Citrate (Mitochondria) Glucose->Citrate (Mitochondria) Citrate (Cytosol) Citrate (Cytosol) Citrate (Mitochondria)->Citrate (Cytosol) ACLY ACLY Citrate (Cytosol)->ACLY Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA This compound This compound This compound->ACLY Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Cholesterol Biosynthesis Cholesterol Biosynthesis Acetyl-CoA->Cholesterol Biosynthesis Start Start Issue Issue Start->Issue Check DMSO Conc. Check DMSO Conc. Issue->Check DMSO Conc. Precipitation Check Storage Check Storage Issue->Check Storage Low Potency Perform Dose-Response Perform Dose-Response Issue->Perform Dose-Response Off-Target Effects High DMSO? High DMSO? Check DMSO Conc.->High DMSO? Improper Storage? Improper Storage? Check Storage->Improper Storage? High Conc.? High Conc.? Perform Dose-Response->High Conc.? Lower DMSO Conc. Lower DMSO Conc. High DMSO?->Lower DMSO Conc. Yes End End High DMSO?->End No Use Fresh Aliquot Use Fresh Aliquot Improper Storage?->Use Fresh Aliquot Yes Improper Storage?->End No Use Lower Conc. Use Lower Conc. High Conc.?->Use Lower Conc. Yes High Conc.?->End No Lower DMSO Conc.->End Use Fresh Aliquot->End Use Lower Conc.->End

References

Technical Support Center: Investigating Off-Target Effects of NDI-091143

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of NDI-091143, a potent, allosteric inhibitor of human ATP-citrate lyase (ACLY).

Introduction to this compound

This compound is a high-affinity inhibitor of human ATP-citrate lyase (ACLY) with an IC50 of 2.1 nM in ADP-Glo assays and a Ki of 7.0 nM.[1][2] It acts via an allosteric mechanism, binding to a hydrophobic cavity near the citrate-binding site.[3] This binding induces significant conformational changes in the enzyme, which indirectly block the binding and recognition of citrate.[3][4] Given its crucial role in linking glucose and lipid metabolism, ACLY is a therapeutic target for metabolic diseases and cancer.[5][6][7][8] While this compound is a potent on-target inhibitor, a thorough investigation of its off-target effects is a critical step in preclinical development to ensure its safety and specificity.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of this compound?

A1: this compound is a potent inhibitor of ATP-citrate lyase (ACLY), a key enzyme in the synthesis of cytosolic acetyl-CoA.[5] By inhibiting ACLY, this compound effectively blocks the conversion of citrate to acetyl-CoA, which is a fundamental building block for the synthesis of fatty acids and cholesterol.[5][7] This on-target effect has been shown to induce dose-dependent inhibition of cancer cell clonogenic survival.[1]

Q2: Why is it important to investigate the off-target effects of this compound?

A2: Investigating off-target effects is crucial for any therapeutic candidate to understand its complete pharmacological profile. Off-target binding can lead to unexpected side effects, toxicity, or even desirable therapeutic outcomes.[9] A comprehensive off-target assessment is a critical component of preclinical safety evaluation and is essential for regulatory submissions.

Q3: Are there any known off-target effects for other ACLY inhibitors that could guide my investigation of this compound?

A3: Bempedoic acid, another ACLY inhibitor that has undergone clinical trials, has a known safety profile. Reported side effects include hyperuricemia, which can lead to gout, and an increased risk of tendon rupture. While the molecular mechanisms for these effects are not fully elucidated, they suggest potential areas for investigation when assessing this compound. For instance, screening against enzymes involved in purine metabolism or pathways related to tendon homeostasis could be considered.

Troubleshooting Guides for Off-Target Effect Investigation

This section provides guidance on common experimental approaches to identify and validate potential off-target effects of this compound.

Kinase Selectivity Profiling

Kinases are a large family of enzymes, and off-target inhibition of kinases is a common source of adverse effects for many drugs.

Issue: Unexpected cellular phenotype observed that is inconsistent with ACLY inhibition.

Troubleshooting Steps:

  • Perform a Broad Kinase Panel Screen: Screen this compound against a comprehensive panel of kinases at a fixed concentration (e.g., 1 µM) to identify potential off-target kinase interactions.[10][11]

  • Determine IC50 for Hits: For any kinases showing significant inhibition in the initial screen, perform dose-response experiments to determine the IC50 value. This will quantify the potency of this compound against the off-target kinase.

  • Compare On-Target vs. Off-Target Potency: Compare the IC50 value for the off-target kinase with the on-target IC50 for ACLY. A large window between on-target and off-target potency suggests a lower risk of off-target effects at therapeutic concentrations.

  • Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm if this compound engages the identified off-target kinase in a cellular context.

Quantitative Data Summary: Kinase Selectivity

ParameterDescriptionTypical Value for On-Target (ACLY)Example Value for Off-Target Kinase "X"
Screening Concentration Initial concentration of this compound used in the kinase panel.N/A1 µM
% Inhibition Percentage of kinase activity inhibited at the screening concentration.N/A85%
IC50 Concentration of this compound required to inhibit 50% of enzyme activity.2.1 nM500 nM
Selectivity Ratio IC50 (Off-Target) / IC50 (On-Target)N/A238
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

Issue: Difficulty in confirming direct binding of this compound to a putative off-target protein identified in a screen.

Troubleshooting Steps:

  • Optimize Heat Shock Conditions: Determine the optimal temperature and duration of the heat shock for the specific cell line and target protein. This is crucial for observing a clear thermal shift.

  • Validate Antibody Specificity: Ensure the antibody used for Western blotting is specific for the target protein to avoid confounding results.

  • Include Positive and Negative Controls: Use a known ligand for the target protein as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Perform Isothermal Dose-Response (ITDR): To quantify the affinity of the interaction in cells, perform an ITDR-CETSA by incubating cells with a range of this compound concentrations at a fixed temperature.

Proteome-Wide Off-Target Identification

Chemical proteomics approaches can be used to identify off-target proteins on a global scale.

Issue: Need for an unbiased approach to discover novel off-targets of this compound.

Troubleshooting Steps:

  • Select an Appropriate Method: Choose a suitable chemical proteomics strategy. Options include:

    • Activity-Based Protein Profiling (ABPP): Useful if this compound can be modified with a reactive probe to covalently label interacting proteins.

    • Compound-Centric Chemical Proteomics (CCCP): Involves immobilizing this compound on a solid support to pull down interacting proteins from cell lysates.

    • Proteome Integral Solubility Alteration (PISA): A high-throughput method that measures changes in protein solubility upon compound binding.

  • Synthesize a Suitable Probe (if required): For ABPP or CCCP, a chemical probe based on the this compound scaffold will need to be synthesized. The linker and tag should be carefully designed to minimize interference with binding.

  • Optimize Enrichment/Labeling Conditions: Titrate the concentration of the probe and optimize incubation times to maximize the signal-to-noise ratio.

  • Validate Hits: Potential off-targets identified by mass spectrometry must be validated using orthogonal methods, such as CETSA, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

Experimental Protocols

Kinase Selectivity Profiling Protocol (Adapted from Promega's Kinase Selectivity Profiling Systems)
  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For a single-point screen, a typical final assay concentration is 1 µM. For IC50 determination, prepare a serial dilution of the compound.

  • Kinase Reaction Setup:

    • Thaw the kinase and substrate/cofactor solutions provided in the kit.

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the this compound solution or DMSO (vehicle control).

    • Add the kinase to initiate the pre-incubation.

    • Add the substrate/ATP mix to start the reaction.

  • Incubation: Incubate the reaction plate at room temperature for the time specified in the kit protocol (typically 60 minutes).

  • Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for the single-point screen or fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvesting and Resuspension: Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

ACLY_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito TCA Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Transport AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ATP, CoA FattyAcids Fatty Acid Synthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol ACLY ACLY ACLY->AcetylCoA NDI_091143 This compound NDI_091143->ACLY Inhibits

Caption: this compound inhibits ACLY in the cytosol.

Off_Target_Workflow Start Start: Unexpected Phenotype or Routine Screening BroadScreen Broad Off-Target Screen (e.g., Kinase Panel, Proteomics) Start->BroadScreen HitIdent Putative Off-Target(s) Identified BroadScreen->HitIdent Hits NoHit No Significant Hits BroadScreen->NoHit No Hits DoseResponse Dose-Response Assay (IC50/EC50) HitIdent->DoseResponse CellularEngage Cellular Target Engagement (CETSA) DoseResponse->CellularEngage FunctionalAssay Cell-Based Functional Assay CellularEngage->FunctionalAssay Validate Validated Off-Target FunctionalAssay->Validate

Caption: Workflow for off-target investigation.

References

How to prepare NDI-091143 stock solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed instructions and troubleshooting advice for the preparation of NDI-091143 stock solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] The compound is highly soluble in DMSO.[1][4] For in vivo experiments, a co-solvent system is typically required.

Q2: How do I prepare a 10 mM stock solution of this compound in DMSO?

To prepare a 10 mM stock solution, you will need to dissolve the this compound powder (Molecular Weight: 453.84 g/mol ) in DMSO.[4] For example, to prepare 1 mL of a 10 mM stock solution, you would dissolve 4.54 mg of this compound in 1 mL of fresh, anhydrous DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to the powder. For instance, to make a 10 mM solution, add 2.2034 mL of DMSO to 10 mg of this compound.[4][5]

  • Solubilization: Vortex the solution to mix. If the compound does not fully dissolve, you can warm the solution to 37-60°C and use an ultrasonic bath to aid dissolution.[4][6][7] Ensure the solution is clear before use.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3][4] Store these aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 1 year).[4][6]

Data Summary

The following table summarizes the key quantitative data for this compound solubility and storage.

ParameterSolvent/ConditionValueCitations
Solubility DMSO~91-100 mg/mL (~200.51-220.34 mM)[1][3][4][6]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥2.08 mg/mL (4.58 mM)[1][4][5]
10% DMSO + 90% Corn Oil≥2.08 mg/mL (4.58 mM)[4][5]
Storage (Powder) -20°C≥3 years[2][4][6]
4°C2 years[4]
Storage (In Solvent) -80°C1 year[3][4][6]
-20°C6 months[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not fully dissolve in DMSO. 1. Insufficient mixing. 2. Solution is supersaturated. 3. DMSO has absorbed moisture.1. Vortex thoroughly. Use sonication to aid dissolution.[3] 2. Gently warm the solution (37-60°C) and vortex again.[4][6] If it still doesn't dissolve, the concentration may be too high. 3. Use fresh, newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[4][6]
Precipitation observed after cooling. The compound may have come out of solution as it cooled to room temperature.Re-warm the solution to 37°C before use to ensure it is fully dissolved.
Inconsistent experimental results. 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles.1. Ensure the stock solution is stored correctly at -20°C or -80°C. 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[1][3]

Workflow and Signaling Pathway Diagrams

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Warm if needed) add_dmso->dissolve check 4. Check for Complete Dissolution dissolve->check aliquot 5. Aliquot into Single-Use Vials check->aliquot Clear Solution precipitate Precipitate Observed check->precipitate Incomplete store 6. Store at -20°C or -80°C aliquot->store precipitate->dissolve Re-dissolve

Caption: Workflow for preparing this compound stock solution.

References

Preventing NDI-091143 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling, storing, and using NDI-091143 to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: this compound should be stored as a solid powder in a dry, dark place. For short-term storage (days to weeks), 0-4°C is acceptable, but for long-term storage (months to years), it is crucial to store it at -20°C.[1] The solid form is stable for at least four years when stored at -20°C.[2]

Q2: What is the recommended solvent for creating a stock solution?

A: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[3][4] It is soluble in DMSO at concentrations up to 125 mg/mL.[5][6] For optimal results, use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[4]

Q3: How should I prepare a stock solution?

A: To prepare a stock solution, dissolve the this compound powder in fresh DMSO. If the compound does not dissolve readily, sonication and gentle warming (e.g., in a 37°C to 60°C water bath) can be used to aid dissolution.[3][5][6][7]

Q4: How should I store the prepared stock solution to prevent degradation?

A: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3][4][5] For maximum stability, store these aliquots at -80°C, where they can be kept for up to one year.[3][4][8] If storing at -20°C, the solution should be used within one to six months.[4][5][8]

Q5: I am conducting an in vivo experiment. How should I prepare the working solution?

A: Working solutions for in vivo experiments should be prepared fresh on the day of use.[8] A common method involves first preparing a concentrated stock solution in DMSO and then diluting it with a sequence of co-solvents. Always add and mix solvents one by one to ensure clarity.[3][8]

Q6: I'm seeing precipitation in my working solution. What should I do?

A: Precipitation can occur during the preparation of aqueous working solutions. If this happens, gentle heating and/or sonication can help redissolve the compound.[8] Ensure that the final concentration of DMSO in cell-based assays does not negatively impact the cells (typically, this should be kept below 0.1%).[3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent or weak experimental results Compound degradation due to improper storage.Verify that the powdered compound and stock solutions have been stored at the correct temperatures (-20°C for powder, -80°C for solutions) and within the recommended stability period.[1][2][3][4][8]
Degradation of working solution.Always prepare working solutions for in vivo experiments freshly on the day of use.[8] Do not store diluted aqueous solutions.
Difficulty dissolving the compound Low-quality or hydrated solvent.Use fresh, high-purity DMSO. Moisture-absorbing DMSO can significantly reduce solubility.[4]
Insufficient dissolution technique.Employ sonication or gentle warming (37-60°C) to aid dissolution.[5][7]
Precipitation in the final formulation Poor mixing of co-solvents.When preparing in vivo formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[3][8]

Data Summary Tables

Table 1: Storage and Stability of this compound

FormStorage TemperatureStability Period
Powder (Solid) -20°C≥ 4 years[2]
0 - 4°CShort term (days to weeks)[1]
In Solvent (DMSO) -80°C1 year[3][4][8]
-20°C1 to 6 months[4][5][8]

Table 2: Solubility of this compound

SolventReported SolubilityNotes
DMSO 91 - 125 mg/mL[3][5][6]Sonication and warming can improve solubility.[7]
DMF Slightly solubleN/A

Table 3: Example Formulations for In Vivo Experiments

Formulation Components (Volumetric Ratio)Final ConcentrationReference
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.08 mg/mL[7][8]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL[7][8]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 453.84 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, high-purity DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly. If needed, place the vial in an ultrasonic bath or a water bath heated to 37°C to ensure complete dissolution.[5]

  • Storage: Aliquot the clear stock solution into single-use, light-protected vials and store at -80°C for long-term stability.[3][4][8]

Protocol 2: Preparation of an In Vivo Working Solution (PEG300/Tween-80 Formulation)

This protocol should be performed freshly on the day of the experiment.[8]

  • Start with Stock: Begin with a clarified stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[8]

  • Add PEG300: To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.[8]

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and mix again until clear.[8]

  • Add Saline: Add 450 µL of saline to the mixture to reach the final volume of 1 mL. Mix thoroughly. The final solution is now ready for administration.[8]

Visual Guides

cluster_pathway Mechanism of Action Citrate Citrate ACLY ATP-Citrate Lyase (ACLY) Citrate->ACLY Substrate AcetylCoA Acetyl-CoA (Fatty Acid Synthesis) ACLY->AcetylCoA Catalysis NDI This compound NDI->ACLY Allosteric Inhibition cluster_workflow Experimental Workflow Receive Receive this compound (Solid Powder) StorePowder Store Powder at -20°C (Long-Term) Receive->StorePowder PrepStock Prepare Stock Solution (Use fresh DMSO) StorePowder->PrepStock StoreStock Aliquot and Store Stock at -80°C PrepStock->StoreStock PrepWorking Prepare Working Solution (Freshly for In Vivo) StoreStock->PrepWorking Experiment Use in Experiment PrepWorking->Experiment cluster_troubleshooting Troubleshooting Logic Start Inconsistent Experimental Results? CheckStorage Verify Compound Storage: - Powder at -20°C? - Stock at -80°C? Start->CheckStorage Yes End Problem Likely Not Compound Degradation Start->End No CheckFreshness Was Working Solution Prepared Freshly? CheckStorage->CheckFreshness All OK CheckSolvent Was Fresh, Anhydrous DMSO Used? CheckFreshness->CheckSolvent Yes OtherFactors Investigate Other Experimental Variables CheckSolvent->OtherFactors Yes

References

NDI-091143 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NDI-091143, a potent, allosteric inhibitor of ATP-citrate lyase (ACLY). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings. A primary focus of this guide is to address the known cell permeability issues associated with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not observing any effect of this compound in my whole-cell assay, even at high concentrations. Is the compound inactive?

A1: It is unlikely that the compound is inactive, given its high potency in biochemical assays. The most probable reason for the lack of activity in your cell-based assay is the poor cell permeability of this compound. Several sources in the literature confirm that while this compound is a potent inhibitor of the ACLY enzyme, it does not readily cross intact cell membranes.

Troubleshooting Steps:

  • Confirm Compound Potency in a Cell-Free System: Before proceeding with cellular assays, it is crucial to verify the activity of your batch of this compound using a cell-free assay, such as a biochemical assay with purified ACLY enzyme or a cell lysate-based assay. This will confirm that the compound itself is active.

  • Switch to a Permeabilized Cell or Cell-Free Assay: For target engagement and mechanism of action studies, consider using permeabilized cells or a cell lysate. This bypasses the need for the compound to cross the cell membrane.

  • Review Your Experimental Design: If a whole-cell assay is essential, you may need to consider alternative, cell-permeable ACLY inhibitors. However, if you must use this compound, be aware that any observed effects at very high concentrations might be off-target or due to minor, inefficient uptake.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO.[1][2][3] For in vitro experiments, stock solutions are typically prepared in DMSO. It is recommended to store the solid compound at -20°C for long-term storage.[1] Stock solutions in DMSO can be stored at -80°C.[1][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[1][3]

Q3: How can I prepare this compound for in vivo studies?

A3: Several formulations for in vivo administration have been reported. One common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.[2] Another option is a suspension in CMC-Na.[1] The choice of formulation will depend on the route of administration and the specific requirements of your animal model.

Q4: Are there any known cell-permeable alternatives to this compound?

A4: Yes, other ACLY inhibitors with reported cell permeability are available. For instance, BMS-303141 is described as a cell-permeable ACLY inhibitor. When choosing an alternative, it is important to consider its potency, selectivity, and mechanism of action in the context of your experimental goals.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: In Vitro Potency of this compound

ParameterValueAssay Condition
IC50 2.1 nMADP-Glo assay with human ACLY[1][2][4]
Ki 7.0 nMCompetitive inhibition vs. citrate[5]
Kd 2.2 nMSurface Plasmon Resonance (SPR)[4][5]

Table 2: Solubility of this compound

SolventSolubilityNotes
DMSO ~100 mg/mL (~220.34 mM)[4]
Water Insoluble[1]
Ethanol Limited solubility[1]

Experimental Protocols

Protocol 1: Cell-Free ACLY Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the methodology used to determine the IC50 of this compound.[1][2]

Materials:

  • Recombinant human ACLY enzyme

  • This compound

  • ATP

  • Citrate

  • Coenzyme A

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • In a 384-well plate, add the ACLY enzyme, citrate, and coenzyme A in assay buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the wells.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Lysate ACLY Activity Assay

This protocol allows for the assessment of this compound activity on endogenous ACLY in a more physiological context without the barrier of the cell membrane.

Materials:

  • Cultured cells of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • This compound

  • Substrates for ACLY reaction (ATP, citrate, coenzyme A)

  • Assay buffer

  • Method for detecting a product of the ACLY reaction (e.g., a coupled enzyme assay to measure oxaloacetate or acetyl-CoA)

  • 96-well plate

Procedure:

  • Culture and harvest your cells of interest.

  • Lyse the cells in ice-cold lysis buffer.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add a standardized amount of cell lysate to each well.

  • Add serially diluted this compound or vehicle control (DMSO) to the wells.

  • Pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the reaction by adding the ACLY substrates (ATP, citrate, coenzyme A) in assay buffer.

  • Incubate at 37°C for a defined period.

  • Measure the formation of the reaction product using a suitable detection method.

  • Calculate the inhibitory effect of this compound on ACLY activity in the lysate.

Protocol 3: Clonogenic Survival Assay

This assay can be used to assess the long-term effects of a compound on the ability of single cells to form colonies. While this compound has poor permeability, some studies have reported effects in long-term assays, possibly due to slow uptake or other factors.[1]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution

  • 4% paraformaldehyde

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • After the incubation period, wash the plates with PBS.

  • Fix the colonies with 4% paraformaldehyde.

  • Stain the colonies with crystal violet solution.

  • Wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Visualizations

ACLY_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glucose_Mito Glucose Pyruvate Pyruvate Glucose_Mito->Pyruvate Citrate_Mito Citrate Pyruvate->Citrate_Mito via Acetyl-CoA TCA_Cycle TCA Cycle Citrate_Mito->TCA_Cycle Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Transport Glucose_Cyto Glucose Glucose_Cyto->Glucose_Mito Transport Acetyl_CoA Acetyl-CoA Citrate_Cyto->Acetyl_CoA ATP, CoA ACLY ACLY ACLY ACLY->Acetyl_CoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl_CoA->Fatty_Acid_Synthesis Cholesterol_Synthesis Cholesterol Synthesis Acetyl_CoA->Cholesterol_Synthesis Histone_Acetylation Histone Acetylation Acetyl_CoA->Histone_Acetylation NDI_091143 This compound NDI_091143->ACLY Inhibition

Caption: The ACLY signaling pathway, illustrating the central role of ACLY in converting citrate to acetyl-CoA for various biosynthetic pathways and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: No effect of this compound in whole-cell assay Check_Permeability Is the compound known to be cell-permeable? Start->Check_Permeability Confirm_Potency Confirm compound potency in a cell-free assay (e.g., ADP-Glo) Check_Permeability->Confirm_Potency No End End Check_Permeability->End Yes (Re-evaluate experiment) Potency_OK Is the compound potent in the cell-free assay? Confirm_Potency->Potency_OK Use_Cell_Free Use a cell-free system (lysate) or permeabilized cells for your experiment Potency_OK->Use_Cell_Free Yes Bad_Compound The compound batch may be inactive. Obtain a new batch. Potency_OK->Bad_Compound No Consider_Alternative Consider using a known cell-permeable ACLY inhibitor Use_Cell_Free->Consider_Alternative If whole-cell context is essential Use_Cell_Free->End Consider_Alternative->End Bad_Compound->End

Caption: A troubleshooting workflow for researchers encountering a lack of efficacy with this compound in cell-based assays.

Permeability_Consequences NDI_Properties This compound Properties: - High in vitro potency - Poor cell permeability In_Vitro_Result Observation in Cell-Free Assays: - Potent inhibition of ACLY NDI_Properties->In_Vitro_Result Cellular_Result Observation in Whole-Cell Assays: - Lack of or weak activity NDI_Properties->Cellular_Result Conclusion Conclusion: - The compound is active, but cannot reach its intracellular target. In_Vitro_Result->Conclusion Cellular_Result->Conclusion

References

Validation & Comparative

NDI-091143: A Potent Positive Control for ATP-Citrate Lyase (ACLY) Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in metabolic diseases, oncology, and drug discovery, selecting the appropriate positive control is paramount for validating novel ATP-Citrate Lyase (ACLY) inhibitors. This guide provides a comprehensive comparison of NDI-091143 with other common ACLY inhibitors, offering a robust data-driven basis for its use as a positive control.

This compound has emerged as a highly potent, low-nanomolar inhibitor of human ACLY, making it an excellent benchmark for assessing the efficacy of new chemical entities.[1][2] Its distinct allosteric mechanism of action provides a valuable point of comparison against other classes of ACLY inhibitors.[3][4]

Comparative Analysis of ACLY Inhibitors

To objectively evaluate this compound as a positive control, its performance is compared against two other well-characterized ACLY inhibitors: Bempedoic Acid (ETC-1002) and SB-204990. While direct head-to-head studies using identical assay conditions are limited, the available data consistently demonstrates the superior potency of this compound.

ParameterThis compoundBempedoic Acid (ETC-1002)SB-204990
Mechanism of Action Allosteric Inhibitor[3][4]Prodrug, active form (Bempedoic acid-CoA) is a competitive inhibitor[5]Prodrug, active form (SB-201076) is a competitive inhibitor
Potency (IC50) 2.1 nM (ADP-Glo assay)[1][2][3]Prodrug: 29 µM; Active form (Bempedoic acid-CoA): ~10 µM (in cultured hepatocytes)Not directly reported, active form (SB-201076) has a Ki of ~1 µM
Potency (Ki) 7.0 nM[2][3]Not reported~1 µM (for active form SB-201076)
Potency (Kd) 2.2 nM[3]Not reportedNot reported
Form Active CompoundProdrug[5]Prodrug

Signaling Pathway and Experimental Workflow

To provide a clearer context for ACLY inhibition studies, the following diagrams illustrate the central role of ACLY in cellular metabolism and a typical experimental workflow for inhibitor screening.

ACLY_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate Pyruvate->Citrate_mito via Acetyl-CoA TCA TCA Cycle Citrate_mito->TCA Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA OAA Oxaloacetate ACLY->OAA FattyAcid Fatty Acid Synthesis AcetylCoA->FattyAcid Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Histone Histone Acetylation AcetylCoA->Histone NDI_091143 This compound NDI_091143->ACLY Inhibits

ACLY's role in cellular metabolism.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - ACLY Enzyme - Substrates (Citrate, CoA, ATP) - Assay Buffer Plate Plate Preparation: Dispense reagents and inhibitors into a 96-well plate Reagents->Plate Inhibitors Prepare Inhibitor Dilutions: - this compound (Positive Control) - Test Compounds Inhibitors->Plate Incubation Incubate at 37°C Plate->Incubation Reaction ACLY converts substrates to Acetyl-CoA, OAA, and ADP Incubation->Reaction Stop Stop Reaction & Deplete remaining ATP (ADP-Glo™ Reagent) Reaction->Stop Signal Convert ADP to ATP & Generate Luminescent Signal (Kinase Detection Reagent) Stop->Signal Read Read Luminescence Signal->Read Curve Generate Dose-Response Curve Read->Curve IC50 Calculate IC50 Values Curve->IC50

Workflow for an ACLY inhibition assay.

Experimental Protocols

Detailed methodologies for two common in vitro ACLY inhibition assays are provided below. This compound is an ideal positive control for both.

ADP-Glo™ Luminescent Assay

This assay quantifies ACLY activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.

Materials:

  • Recombinant human ACLY enzyme

  • This compound (positive control) and test compounds

  • ATP

  • Coenzyme A (CoA)

  • Citrate

  • Assay Buffer (e.g., 50 mM Tris, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.5)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Reagent Preparation: Prepare stock solutions of ACLY, ATP, CoA, citrate, and inhibitors in the assay buffer. Create a serial dilution of this compound (e.g., from 1 µM to 0.01 nM) and the test compounds.

  • Reaction Setup: In a 96-well plate, add 5 µL of each inhibitor dilution.

  • Enzyme and Substrate Addition: Add 10 µL of a solution containing ACLY enzyme to each well. Initiate the enzymatic reaction by adding 10 µL of a substrate mix containing ATP, CoA, and citrate. Include wells with no inhibitor (vehicle control) and no enzyme (background control).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by ACLY into ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity). Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Malate Dehydrogenase (MDH) Coupled Spectrophotometric Assay

This is a classic method that measures ACLY activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase, which can be monitored by a decrease in absorbance at 340 nm.

Materials:

  • Recombinant human ACLY enzyme

  • This compound (positive control) and test compounds

  • ATP

  • Coenzyme A (CoA)

  • Citrate

  • Malate Dehydrogenase (MDH)

  • NADH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, 10 mM DTT, pH 8.0)

  • UV-transparent 96-well plates or cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of all enzymes, substrates, and inhibitors in the assay buffer.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, CoA, citrate, NADH, and MDH.

  • Assay Initiation: In a UV-transparent plate or cuvette, add the reaction mixture. Add the inhibitor (this compound or test compound) at the desired concentrations.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of ACLY enzyme.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C using a spectrophotometer. Record readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Conclusion

This compound stands out as a superior positive control for ACLY inhibition studies due to its high potency, well-defined allosteric mechanism of action, and commercial availability. Its nanomolar efficacy provides a stringent benchmark for the evaluation of novel ACLY inhibitors. The detailed experimental protocols provided herein offer a solid foundation for researchers to reliably assess ACLY inhibition in their drug discovery and development efforts.

References

Validating RNAi Knockdown of ACLY with the Allosteric Inhibitor NDI-091143: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of target validation is critical. This guide provides a comprehensive comparison of two widely used methods for inhibiting ATP Citrate Lyase (ACLY), a key enzyme in cellular metabolism: RNA interference (RNAi) knockdown and pharmacological inhibition with the potent, allosteric inhibitor NDI-091143.

ACLY is a central metabolic enzyme that catalyzes the conversion of citrate and coenzyme A (CoA) into oxaloacetate and acetyl-CoA.[1] The resulting acetyl-CoA is a fundamental building block for the biosynthesis of fatty acids and cholesterol.[1][2] Given its role in fueling cell growth and proliferation, ACLY has emerged as a significant therapeutic target in oncology and metabolic diseases.[1][3][4] Both genetic and pharmacological approaches are employed to probe ACLY function and validate it as a drug target. This guide offers a direct comparison of these two modalities, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Approaches

This compound , on the other hand, is a potent and highly specific small molecule inhibitor of human ACLY, with an IC50 of 2.1 nM.[6][7][8] Unlike competitive inhibitors that bind to the active site, this compound exhibits an allosteric mechanism of inhibition.[1] It binds to a hydrophobic cavity adjacent to the citrate-binding site, inducing significant conformational changes in the enzyme that indirectly block citrate binding and recognition.[1][3][7] This allosteric inhibition offers a high degree of specificity and potency.

Comparative Efficacy and Cellular Effects

Both RNAi knockdown and this compound treatment lead to a significant reduction in ACLY activity, resulting in similar downstream cellular phenotypes, including growth arrest and apoptosis in cancer cell lines.[2][3][9] However, the onset and potential for off-target effects can differ between the two methods.

ParameterRNAi Knockdown of ACLYThis compound Inhibition
Target ACLY mRNAACLY Protein
Mechanism Post-transcriptional gene silencingAllosteric inhibition of enzyme activity
Onset of Action Slower (hours to days)Rapid (minutes to hours)
Specificity Can have off-target effects due to unintended mRNA bindingHigh specificity for ACLY
Reversibility Transient or stable depending on the method (siRNA vs. shRNA)Reversible upon compound removal
Observed Cellular Effects Proliferation arrest, cell-cycle arrest, apoptosis, particularly under lipid-reduced conditions.[2][9]Dose-dependent inhibition of clonogenic survival in cancer cells.[6]
Downstream Pathway Modulation Decreased fatty acid and cholesterol synthesis.[2][9] Can induce compensatory upregulation of other lipogenic genes.[9]Inhibition of de novo fatty acid synthesis.[10]

Experimental Protocols

To aid in the experimental design for validating ACLY as a target, detailed protocols for RNAi knockdown, Western blotting to confirm protein reduction, and a cell viability assay to assess the phenotypic consequences are provided below.

RNAi-Mediated Knockdown of ACLY

This protocol outlines a general procedure for transiently knocking down ACLY expression in mammalian cells using siRNA.

  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute a validated ACLY-targeting siRNA and a non-targeting control siRNA in a serum-free medium.

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable lipid-based transfection reagent in a serum-free medium and incubate for 5 minutes at room temperature.

  • Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for knockdown should be determined empirically.

  • Validation: Harvest the cells to assess ACLY protein levels by Western blotting and evaluate the desired cellular phenotype.

Western Blotting for ACLY Expression

This protocol is for the detection and quantification of ACLY protein levels following RNAi knockdown or treatment with this compound.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix an equal amount of protein from each sample with a loading buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ACLY overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after ACLY inhibition.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or perform RNAi knockdown as described previously. Include appropriate vehicle and negative controls.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the ACLY signaling pathway, the experimental workflow for comparing RNAi and this compound, and the logical relationship between ACLY inhibition and its cellular consequences.

ACLY_Signaling_Pathway cluster_cytosol Cytosol cluster_inhibition Inhibition Mechanisms Glucose Glucose Citrate_cyto Citrate Glucose->Citrate_cyto Glycolysis & TCA Cycle ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Oxaloacetate Oxaloacetate ACLY->Oxaloacetate FattyAcid_Synth Fatty Acid Synthesis AcetylCoA->FattyAcid_Synth Cholesterol_Synth Cholesterol Synthesis AcetylCoA->Cholesterol_Synth Histone_Ac Histone Acetylation AcetylCoA->Histone_Ac RNAi RNAi (siRNA/shRNA) mRNA_degradation mRNA Degradation RNAi->mRNA_degradation targets NDI_091143 This compound NDI_091143->ACLY allosterically inhibits mRNA_degradation->ACLY prevents synthesis of Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Analysis start Start: Cancer Cell Line control Control (Vehicle/Non-targeting siRNA) start->control rnai ACLY RNAi start->rnai ndi This compound start->ndi western Western Blot (ACLY Protein Levels) control->western viability Cell Viability Assay (e.g., MTT) control->viability metabolomics Metabolite Analysis (e.g., Acetyl-CoA) control->metabolomics rnai->western rnai->viability rnai->metabolomics ndi->western ndi->viability ndi->metabolomics end Compare Results western->end viability->end metabolomics->end Logical_Relationship Inhibition ACLY Inhibition (RNAi or this compound) Reduced_AcetylCoA Reduced Cytosolic Acetyl-CoA Inhibition->Reduced_AcetylCoA leads to Impaired_Biosynthesis Impaired De Novo Lipid & Cholesterol Biosynthesis Reduced_AcetylCoA->Impaired_Biosynthesis results in Cellular_Consequences Cellular Consequences: - Growth Arrest - Apoptosis Impaired_Biosynthesis->Cellular_Consequences causes

References

A Comparative Analysis of NDI-091143 and Other ATP-Citrate Lyase (ACLY) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel ATP-Citrate Lyase (ACLY) inhibitor, NDI-091143, with other prominent ACLY inhibitors, namely Bempedoic Acid (ETC-1002) and SB-204990. The information presented herein is intended to assist researchers in evaluating these compounds for their studies.

ATP-Citrate Lyase is a pivotal enzyme in cellular metabolism, linking carbohydrate and lipid metabolism. It catalyzes the conversion of citrate and Coenzyme A (CoA) to acetyl-CoA and oxaloacetate. The resulting acetyl-CoA is a fundamental building block for the de novo synthesis of fatty acids and cholesterol. Consequently, the inhibition of ACLY is a promising therapeutic strategy for metabolic diseases and cancer.

Quantitative Comparison of ACLY Inhibitors

The following table summarizes the key quantitative data for this compound, Bempedoic Acid (ETC-1002), and SB-204990, offering a clear comparison of their potency and effects on lipid synthesis.

ParameterThis compoundBempedoic Acid (ETC-1002)SB-204990
IC50 2.1 nM (ADP-Glo assay)[1][2][3][4][5]29 µM (as free acid)[1]IC50 values vary by cell line (e.g., 24 µM in A549, 26 µM in PC3, 53 µM in SKOV3)[6]
Ki 7.0 nM[1][2][3][5]Not directly available for bempedoic acid, but its active form, ETC-1002-CoA, is a competitive inhibitor with respect to CoA[7][8]1 µM (for the active form, SB-201076)[9][10]
Mechanism of Action Allosteric inhibitor[2][11]Prodrug, converted to active ETC-1002-CoA which is a direct inhibitor[12][13]Prodrug, converted to active SB-201076[9][10]
Effect on Cholesterol Synthesis Suppresses growth of cancer cells showing aerobic glycolysisReduces cholesterol synthesis, leading to a decrease in LDL-C[14][15][16][17]Dose-dependent inhibition (up to 91% in HepG2 cells)[9][10]
Effect on Fatty Acid Synthesis Suppresses growth of cancer cells showing aerobic glycolysisSuppression of hepatic fatty acid synthesis leads to decreased triglycerides[14][15]Dose-dependent inhibition (up to 82% in HepG2 cells)[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

ACLY Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies ACLY activity by measuring the amount of ADP produced in the enzymatic reaction.

  • Reaction Setup : A master mixture is prepared containing 5x Kinase Assay Buffer, ATP, Coenzyme A, and Sodium Citrate.[18]

  • Inhibitor Addition : The test inhibitor (e.g., this compound) is added to the designated wells.

  • Enzyme Initiation : The reaction is initiated by adding purified recombinant ACLY enzyme.[19] The reaction is incubated at 30°C for 45 minutes.[19]

  • ADP Detection :

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.[20]

    • Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The plate is incubated for 30-60 minutes.[20]

  • Data Acquisition : Luminescence is measured using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects ACLY activity.

Coupled Enzyme Assay for ACLY Activity

This method measures ACLY activity by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH).

  • Cell Lysis : Cells are lysed on ice with a buffer containing Tris, NaCl, KCl, MgCl2, EDTA, DTT, and NP-40.[21][22] The lysate is then centrifuged to collect the supernatant.[21][22]

  • Reaction Mixture : The reaction is carried out in a buffer containing Tris, MgCl2, KCl, and DTT.[23]

  • Substrate Addition : The substrates CoA, ATP, and citrate are added to the reaction mixture.[23]

  • Enzyme Reaction : The reaction is initiated by adding the cell lysate containing ACLY and incubated at 37°C.[23]

  • Detection : The decrease in absorbance at 340 nm due to NADH oxidation is monitored, which is proportional to the ACLY activity.

In Vitro Cholesterol and Fatty Acid Synthesis Inhibition Assay

This assay measures the rate of de novo cholesterol and fatty acid synthesis in cultured cells by quantifying the incorporation of a radiolabeled precursor.

  • Cell Culture : Human hepatoma (HepG2) cells are cultured in a suitable medium.

  • Inhibitor Treatment : Cells are treated with various concentrations of the ACLY inhibitor (e.g., SB-204990) for a specified period.

  • Radiolabeling : A radiolabeled precursor, such as [14C]-acetate, is added to the culture medium.[24]

  • Lipid Extraction : After incubation, cells are harvested, and total lipids are extracted.

  • Separation and Quantification : Cholesterol and fatty acids are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radioactivity incorporated into each fraction is measured using a scintillation counter.[24]

  • Data Analysis : The percentage of inhibition of cholesterol and fatty acid synthesis is calculated by comparing the radioactivity in treated cells to that in untreated control cells.

Visualizing ACLY's Role and Evaluation

To better understand the context of ACLY inhibition, the following diagrams illustrate the ACLY signaling pathway and a typical experimental workflow.

ACLY_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors Glucose Glucose Citrate_cyto Citrate Glucose->Citrate_cyto Glycolysis & TCA Cycle (in Mitochondria) ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Cholesterol Cholesterol Synthesis HMG_CoA->Cholesterol NDI This compound NDI->ACLY Bempedoic Bempedoic Acid Bempedoic->ACLY SB SB-204990 SB->ACLY

Caption: ACLY Signaling Pathway.

Experimental_Workflow cluster_workflow Experimental Workflow for ACLY Inhibitor Evaluation start Start: Select ACLY Inhibitor in_vitro_assay In Vitro Enzyme Assay (e.g., ADP-Glo) start->in_vitro_assay calc_ic50 Determine IC50/Ki in_vitro_assay->calc_ic50 cell_based_assay Cell-Based Assay (Lipid Synthesis) calc_ic50->cell_based_assay measure_effects Measure Inhibition of Cholesterol & Fatty Acid Synthesis cell_based_assay->measure_effects in_vivo_study In Vivo Animal Model (e.g., Rodent) measure_effects->in_vivo_study assess_efficacy Assess Efficacy (e.g., Lipid Lowering) in_vivo_study->assess_efficacy end End: Characterize Inhibitor Profile assess_efficacy->end

Caption: ACLY Inhibitor Evaluation Workflow.

References

NDI-091143: An Allosteric Inhibitor of ATP-Citrate Lyase (ACLY)

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of NDI-091143 and Other Allosteric Inhibitors for Researchers

In the landscape of targeted therapies, allosteric inhibitors represent a paradigm shift, offering high specificity and novel mechanisms of action. This guide provides a detailed comparison of this compound, an allosteric inhibitor of ATP-citrate lyase (ACLY), with a class of clinically relevant allosteric inhibitors targeting the protein tyrosine phosphatase SHP2. This comparison will equip researchers, scientists, and drug development professionals with the necessary data to understand their distinct mechanisms, potencies, and the experimental frameworks used for their evaluation.

This compound is a potent, low-nanomolar inhibitor of human ATP-citrate lyase (ACLY), a key enzyme in cellular metabolism.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to an allosteric, hydrophobic cavity adjacent to the citrate-binding site.[2] This binding induces significant conformational changes in the enzyme, which indirectly prevents the binding and recognition of citrate, thereby inhibiting ACLY activity.[2][3] This allosteric mechanism provides a high degree of selectivity and potency.

Quantitative Data for this compound
CompoundTargetKiIC50 (ADP-Glo assay)IC50 (Coupled Enzyme Assay)Mechanism of Action
This compoundHuman ATP-citrate lyase (ACLY)7.0 nM[1]2.1 nM[1][4]4.8 nM[5]Allosteric inhibitor, competitive vs. citrate[3][5]
Experimental Protocol: ADP-Glo™ Kinase Assay

The potency of this compound was determined using the ADP-Glo™ assay. This luminescent ADP detection assay quantifies enzyme activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow:

  • Enzyme Reaction: The ACLY enzyme is incubated with its substrates (citrate, CoA, and ATP) in the presence of varying concentrations of this compound.

  • ADP-Glo™ Reagent Addition: After the enzyme reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the newly synthesized ADP to ATP. This new ATP is used by a luciferase/luciferin reaction to generate a luminescent signal.

  • Signal Measurement: The intensity of the luminescent signal is proportional to the ADP concentration and, therefore, the ACLY activity. The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.

cluster_ACLY_Pathway ACLY Signaling Pathway Citrate Citrate ACLY ACLY Citrate->ACLY Substrate Acetyl-CoA Acetyl-CoA ACLY->Acetyl-CoA Produces Fatty Acid Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty Acid Synthesis Cholesterol Biosynthesis Cholesterol Biosynthesis Acetyl-CoA->Cholesterol Biosynthesis NDI_091143 This compound NDI_091143->ACLY Allosterically Inhibits

Caption: ACLY pathway and this compound inhibition.

Allosteric SHP2 Inhibitors: A New Frontier in Cancer Therapy

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the MAPK signaling pathway.[6][7] It is a well-established oncogene implicated in various cancers.[8][9] The development of allosteric SHP2 inhibitors, which lock the enzyme in an inactive conformation, has emerged as a promising therapeutic strategy.[10][11][12] These inhibitors bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing the auto-inhibited state of SHP2.[11][]

This section compares several prominent allosteric SHP2 inhibitors that are in various stages of preclinical and clinical development.

Comparative Quantitative Data for Allosteric SHP2 Inhibitors
CompoundTargetIC50Key Features
TNO155 SHP211 nM[]First SHP2 inhibitor to enter clinical trials.[][14]
RMC-4550 SHP20.58 nM[15][16]Potent and selective; demonstrates antitumor immunity.[15][17]
JAB-3068 SHP225.8 nM[18]Orally bioavailable; enhances anti-tumor activity of CD8+ T cells.[19][20]
SHP099 SHP253.7 nM[16]First-generation allosteric inhibitor; potent and selective.[6][11]
Experimental Protocol: Cellular pERK Inhibition Assay

A common method to assess the cellular activity of SHP2 inhibitors is to measure the phosphorylation of its downstream effector, ERK (extracellular signal-regulated kinase).

Workflow:

  • Cell Culture and Treatment: Cancer cell lines dependent on SHP2 signaling (e.g., KYSE-520 esophageal cancer cells) are cultured. The cells are then treated with a range of concentrations of the SHP2 inhibitor for a specified period.

  • Cell Lysis: After treatment, the cells are lysed to extract total protein.

  • Western Blotting or ELISA: The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using either Western blotting with specific antibodies or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ratio of p-ERK to total ERK is calculated for each inhibitor concentration. The IC50 value is determined by plotting this ratio against the inhibitor concentration, representing the concentration at which p-ERK levels are reduced by 50%.

cluster_SHP2_Pathway SHP2 Signaling and Allosteric Inhibition RTK Receptor Tyrosine Kinase (RTK) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activates SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active RAS_GDP RAS-GDP SHP2_active->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation / Survival pERK->Proliferation Allosteric_Inhibitor Allosteric SHP2 Inhibitor (e.g., TNO155, RMC-4550) Allosteric_Inhibitor->SHP2_inactive Stabilizes Inactive State

Caption: SHP2 signaling and allosteric inhibition.

Summary and Conclusion

This compound and the discussed SHP2 inhibitors, while both being allosteric inhibitors, target fundamentally different pathways. This compound modulates cellular metabolism by inhibiting ACLY, with potential applications in oncology and metabolic diseases. In contrast, the SHP2 inhibitors TNO155, RMC-4550, and JAB-3068 are primarily being developed as anti-cancer agents that block the oncogenic RAS-MAPK signaling cascade.

The provided data and experimental protocols highlight the distinct methodologies required to evaluate these different classes of allosteric inhibitors. For researchers, understanding these differences is crucial for designing experiments, interpreting data, and ultimately advancing the development of novel targeted therapies. The high potency and selectivity demonstrated by these allosteric inhibitors underscore the promise of this therapeutic modality.

References

A Comparative Guide to the Reproducibility of NDI-091143 and Other ATP-Citrate Lyase (ACLY) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental results and methodologies related to the ATP-Citrate Lyase (ACLY) inhibitor, NDI-091143, and its alternatives. The information is intended to assist researchers in evaluating the reproducibility and applicability of these compounds in their own studies.

Executive Summary

ATP-Citrate Lyase (ACLY) is a critical enzyme that links carbohydrate and lipid metabolism, making it a key target for therapeutic intervention in metabolic diseases and cancer. This compound has emerged as a potent, allosteric inhibitor of human ACLY. This guide compares the biochemical potency and cellular activity of this compound with other known ACLY inhibitors: bempedoic acid (ETC-1002), BMS-303141, and SB-204990. The data presented is compiled from various published studies, and it is important to note that direct comparison of absolute values may be limited by variations in experimental conditions across different studies.

Quantitative Comparison of ACLY Inhibitors

The following table summarizes the biochemical potency of this compound and its alternatives. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of ACLY by 50%.

InhibitorTargetIC50 (Biochemical Assay)Assay MethodReference
This compound Human ACLY2.1 nM ADP-Glo Assay[1][2][3][4]
Bempedoic acid (ETC-1002)Hepatic ACLY29 µMNot Specified[2]
BMS-303141Human recombinant ACL0.13 µM (130 nM)Not Specified[2]
SB-204990ACLYNot available in biochemical assay-
Cellular IC50
SB-204990A549, PC3, SKOV3 cancer cells24 µM, 26 µM, 53 µMCell Viability Assay[5]

Note: The IC50 values presented are from different sources and may have been determined using varied experimental protocols. Direct, head-to-head comparisons under identical conditions are limited in the publicly available literature. The significant difference in potency between this compound and bempedoic acid in biochemical assays is noteworthy.

Signaling Pathways and Experimental Workflows

To understand the context of these inhibitors, it is crucial to visualize the signaling pathways they modulate and the typical workflow for their evaluation.

ACLY's Central Role in Cellular Metabolism

The following diagram illustrates the central role of ATP-Citrate Lyase in linking glucose metabolism to the biosynthesis of fatty acids and cholesterol. Inhibition of ACLY is expected to reduce the cellular pool of acetyl-CoA, a fundamental building block for these critical lipids.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate_mito Citrate (Mitochondria) Pyruvate->Citrate_mito TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto Citrate Transporter ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA FattyAcids Fatty Acid Biosynthesis AcetylCoA->FattyAcids Cholesterol Cholesterol Biosynthesis AcetylCoA->Cholesterol ACLY->AcetylCoA NDI_091143 This compound & Other Inhibitors NDI_091143->ACLY Inhibition

Diagram 1. ACLY in the fatty acid and cholesterol synthesis pathway.
Experimental Workflow for In Vitro Screening of ACLY Inhibitors

This diagram outlines a typical workflow for the initial in vitro screening and evaluation of potential ACLY inhibitors like this compound.

cluster_0 Biochemical Screening cluster_1 Cellular Assays a Compound Library b ACLY Biochemical Assay (e.g., ADP-Glo or Radioactive) a->b c Determine IC50 Values b->c d Select Lead Compounds c->d Hit Identification e Cell-Based ACLY Activity/Target Engagement d->e f Measure Downstream Effects (e.g., Fatty Acid Synthesis, Cell Viability) e->f g Data Analysis & Hit Validation f->g

Diagram 2. Workflow for in vitro evaluation of ACLY inhibitors.

Experimental Protocols

Reproducibility of experimental results is critically dependent on detailed and consistent methodologies. Below are representative protocols for biochemical and cellular assays to evaluate ACLY inhibitors.

Direct ATP-Citrate Lyase (ACLY) Biochemical Assay (Radioactive Method)

This protocol is adapted from a method for the direct measurement of ACLY activity and is suitable for high-throughput screening.

Materials:

  • Purified human ACLY enzyme

  • [14C]citrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium Chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl2, 10 mM KCl, 10 mM DTT)

  • EDTA (for quenching the reaction)

  • MicroScint-O scintillation fluid

  • 384-well plates

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a 384-well plate, prepare the reaction mixture containing assay buffer, 100 µM CoA, 400 µM ATP, and 150 µM [14C]citrate.

  • Enzyme Addition: Add purified human ACLY enzyme to initiate the reaction. For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor (e.g., this compound) before adding the substrates.

  • Incubation: Incubate the reaction plate at 37°C for a defined period (e.g., 3 hours), during which the production of [14C]acetyl-CoA is linear.

  • Reaction Quenching: Stop the reaction by adding EDTA to a final concentration of ~24 mM.

  • Scintillation Counting: Add MicroScint-O to each well and incubate at room temperature overnight with gentle shaking. This allows for the specific detection of the [14C]acetyl-CoA product.

  • Data Acquisition: Measure the radioactivity in a liquid scintillation counter. The signal is proportional to the amount of [14C]acetyl-CoA produced and thus reflects ACLY activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for ACLY Inhibition: Cell Viability in Cancer Cells

This protocol describes a method to assess the effect of ACLY inhibitors on the viability of cancer cells, which often rely on ACLY activity for proliferation.

Materials:

  • Human cancer cell line (e.g., A549, PC3, SKOV3, or ovarian cancer cell lines like A2780)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • ACLY inhibitors (this compound, SB-204990, etc.) dissolved in a suitable solvent (e.g., DMSO)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

  • 96-well cell culture plates

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Inhibitor Treatment: The following day, treat the cells with a serial dilution of the ACLY inhibitor. Include a vehicle control (e.g., DMSO) group.

  • Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle control to determine the percent cell viability for each inhibitor concentration. Calculate the IC50 value, which represents the concentration of the inhibitor that reduces cell viability by 50%.[6]

Conclusion

This compound is a highly potent inhibitor of human ACLY, demonstrating significantly lower IC50 values in biochemical assays compared to other inhibitors like bempedoic acid and BMS-303141. The provided experimental protocols for both biochemical and cellular assays offer a framework for researchers to independently verify and compare the efficacy of these compounds. The choice of inhibitor and experimental approach will ultimately depend on the specific research question and context, whether it be for studying metabolic pathways, investigating anti-cancer effects, or developing novel therapeutics. The diagrams presented offer a clear visualization of the relevant biological pathways and experimental strategies, aiding in the design and interpretation of future studies on ACLY inhibition.

References

Validating the anti-cancer effects of NDI-091143 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of NDI-091143 across different cell lines, supported by experimental data and detailed methodologies. This compound is a potent, allosteric inhibitor of human ATP-citrate lyase (ACLY), a key enzyme linking glucose and lipid metabolism.[1][2] Given that many cancer cells exhibit upregulated lipid synthesis to support rapid proliferation, ACLY has emerged as a promising target for anti-cancer therapies.[3][4][5]

Mechanism of Action of this compound

This compound functions as a highly potent inhibitor of ACLY, with an IC50 of 2.1 nM and a Ki of 7.0 nM.[1] It binds to an allosteric, hydrophobic cavity adjacent to the citrate-binding site of the enzyme.[2] This binding induces significant conformational changes in ACLY, which indirectly prevents the binding of its substrate, citrate.[2][6]

The primary role of ACLY is to catalyze the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate in the cytoplasm.[4] The resulting acetyl-CoA is a fundamental building block for the biosynthesis of fatty acids and cholesterol, which are essential for creating new cell membranes and for protein modifications crucial for rapidly dividing cancer cells.[2][7] By inhibiting ACLY, this compound effectively cuts off this critical supply of acetyl-CoA, thereby impeding lipid synthesis and suppressing tumor cell growth and survival.[5][7]

ACLY_Pathway cluster_background Glucose Glucose Citrate_mito Citrate (Mitochondria) Glucose->Citrate_mito Glycolysis & TCA Cycle Citrate_cyto Citrate (Cytosol) Citrate_mito->Citrate_cyto ACLY ACLY Citrate_cyto->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Membranes Cell Membranes & Protein Modification Fatty_Acids->Membranes Cholesterol->Membranes Proliferation Tumor Cell Proliferation Membranes->Proliferation NDI This compound NDI->Inhibition Inhibition->ACLY

Caption: this compound inhibits the ACLY-mediated production of acetyl-CoA.

Data Presentation: Comparative Efficacy of this compound

The anti-cancer activity of this compound has been evaluated in several cancer cell lines. The tables below summarize its efficacy and compare it with another known ACLY inhibitor, SB-204990.

Table 1: Anti-Cancer Effects of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayObserved EffectsReference
T24, T24TBladder CancerClonogenic SurvivalDose-dependent inhibition of colony formation.[1]
FTC-133Thyroid CancerMonolayer GrowthDose-dependent suppression of cell growth.[3]
8505CThyroid CancerMonolayer GrowthDose-dependent suppression of cell growth.[3]
FTC-133Thyroid CancerClonogenic AbilityDose-dependent suppression of colony formation.[3]
8505CThyroid CancerClonogenic AbilityDose-dependent suppression of colony formation.[3]
FTC-133, 8505CThyroid CancerFlow CytometryIncreased proportion of sub-G1 cells, indicating apoptosis.[3]
FTC-133, 8505CThyroid CancerAnnexin V AssayIncreased number of annexin V-positive cells, confirming apoptosis.[3]
FTC-133, 8505CThyroid CancerImmunoblottingActivation of caspase-3 and cleavage of PARP1.[3]

Table 2: Comparison of ACLY Inhibitors in Thyroid Cancer Cell Lines (FTC-133 and 8505C)

FeatureThis compoundSB-204990Reference
Mechanism Allosteric InhibitorChemical Inhibitor[2][3][7]
Monolayer Growth Suppressed in a dose-dependent mannerSuppressed in a dose-dependent manner[3]
Clonogenic Ability Suppressed in a dose-dependent mannerSuppressed in a dose-dependent manner[3]
Apoptosis Induction Confirmed via flow cytometry, Annexin V, and immunoblottingConfirmed via flow cytometry, Annexin V, and immunoblotting[3]
Synergy Synergistically enhances the cytotoxic effects of SorafenibSynergistically enhances the cytotoxic effects of Sorafenib[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to validate the anti-cancer effects of ACLY inhibitors.

Experimental_Workflow cluster_workflow start Cancer Cell Culture treatment Treatment with This compound or Alternative start->treatment viability Cell Viability Assay (e.g., MTT, Resazurin) treatment->viability clonogenic Clonogenic Survival Assay treatment->clonogenic apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis data Data Analysis & Comparison viability->data clonogenic->data protein Protein Analysis (Immunoblotting) apoptosis->protein protein->data

Caption: General workflow for validating the anti-cancer effects of this compound.

1. Cell Viability Assay (General Protocol)

Cell viability assays measure the metabolic activity of cells to determine the proportion of live, healthy cells.[8][9]

  • Principle: Tetrazolium salts (e.g., MTT) or resazurin are reduced by metabolically active cells into colored formazan or fluorescent resorufin, respectively.[9][10] The intensity of the resulting color or fluorescence is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with varying concentrations of this compound or a control compound. Include untreated wells as a negative control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Reagent Addition: Add the viability reagent (e.g., MTT solution at 0.5 mg/ml) to each well and incubate for 1-4 hours at 37°C.

    • Quantification: If using MTT, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).[10]

    • Analysis: Calculate the percentage of cell viability relative to the untreated control.

2. Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony, measuring long-term cell survival.[1]

  • Principle: It tests the effectiveness of a cytotoxic agent by determining the fraction of cells that retain their reproductive integrity.

  • Procedure:

    • Cell Plating: Plate a low density of cells (e.g., 500 cells/well) in 6-well plates and allow them to attach for approximately 16 hours.[1]

    • Treatment: Treat the cells with the desired concentrations of this compound.

    • Incubation: Incubate the plates for 10-14 days to allow for colony formation.[1]

    • Fixing and Staining:

      • Wash the colonies with phosphate-buffered saline (PBS).

      • Fix the colonies with a solution like 4% paraformaldehyde.

      • Stain the colonies with a staining solution, such as 0.5% crystal violet.

    • Colony Counting: Count the number of colonies containing more than 50 cells. The results are typically expressed as a plating efficiency and a surviving fraction compared to untreated controls.

3. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects one of the early markers of apoptosis.[3][11]

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye and can be used to identify these apoptotic cells.

  • Procedure:

    • Cell Culture and Treatment: Culture and treat cells with this compound for the desired duration.

    • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-APC) and a viability dye (like propidium iodide or 7-AAD to distinguish necrotic cells).[11]

    • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of NDI-091143

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and laboratory professionals handling NDI-091143 must adhere to rigorous safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, emphasizing the importance of consulting the official Safety Data Sheet (SDS) provided by the manufacturer for specific details.

Immediate Safety and Handling Precautions

This compound is a potent bioactive compound intended for research use only and should be handled with care.[1] Before any handling or disposal procedures, it is imperative to review the complete Safety Data Sheet, which is typically provided by the supplier upon purchase.[1] General safety precautions include avoiding ingestion, inhalation, and contact with eyes and skin.[1] Always wash hands thoroughly after handling.[1]

Key Handling Data:

ParameterInformationSource
Solubility Soluble in DMSO (approx. 1 mg/ml), slightly soluble in dimethyl formamide.[1]
Storage Store as a solid at -20°C.[1]
Stability Stable for at least 4 years at -20°C.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound, like any other laboratory chemical, is contingent on its physical and chemical properties and the applicable federal, state, and local regulations. The following is a general procedural guide.

1. Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, handling, and disposal requirements. This document will provide detailed instructions tailored to the compound.

2. Characterize the Waste: Determine if the this compound waste is considered hazardous. This characterization should be based on the information in the SDS and regulatory definitions. As a potent bioactive molecule, it is prudent to treat all this compound waste as hazardous unless explicitly stated otherwise in the SDS.

3. Segregate the Waste:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled, and sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions of this compound, such as those dissolved in DMSO, should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Personal protective equipment (PPE), such as gloves and lab coats, as well as lab supplies (e.g., pipette tips, vials) that have come into contact with this compound, should be disposed of as hazardous solid waste.

4. Select Appropriate Waste Containers: Use containers that are chemically resistant to the waste being stored. For instance, solutions in DMSO should be stored in containers compatible with organic solvents. Ensure containers are in good condition and have secure lids.

5. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), the solvent(s) used, and the approximate concentration and quantity.

6. Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Follow institutional guidelines for the storage of hazardous waste.

7. Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with all regulations.

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the general workflow for researchers using this compound, from receipt to disposal.

cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment & Disposal A Receive this compound B Review Safety Data Sheet (SDS) A->B C Plan Experiment & Waste Disposal B->C D Prepare this compound Solution (e.g., in DMSO) C->D Proceed with caution E Conduct Experiment D->E F Generate Waste (Solid, Liquid, Contaminated Materials) E->F G Segregate Waste Streams F->G Follow protocol H Label Waste Containers G->H I Store Waste in Designated Area H->I J Contact EHS for Disposal I->J

Workflow for Safe Handling and Disposal of this compound.

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet provided by the supplier of this compound and your institution's Environmental Health and Safety (EHS) department for definitive disposal procedures.

References

Personal protective equipment for handling NDI-091143

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for the handling of NDI-091143, a potent, small-molecule inhibitor of human ATP-citrate lyase (ACLY). Given that a comprehensive Safety Data Sheet (SDS) is not publicly available for this novel compound, a conservative approach to handling is paramount. This document is intended to supplement, not replace, your institution's standard safety protocols and a thorough risk assessment.

Hazard Identification and Precautionary Measures

As this compound is a bioactive small molecule intended for research, its toxicological properties are not fully characterized. Therefore, it should be handled as a potentially hazardous substance. Assume it may be irritating to the eyes, skin, and respiratory tract, and potentially harmful if ingested or absorbed.

General Handling Precautions:

  • For research use only. Not for human or veterinary use.[1]

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not ingest.

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Equipment Specification Purpose
Gloves Nitrile, double-glovedPrevents skin contact. Breakthrough time and thickness data are not available; frequent changes are recommended.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Lab Coat Full-length, with buttoned cuffsProtects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling the powder outside of a fume hood to prevent inhalation.
Face Shield Recommended in addition to goggles when there is a significant risk of splashes.

Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound from receipt to experimental use.

3.1. Receiving and Storage

  • Upon Receipt: Inspect the package for any signs of damage or leakage in a designated receiving area. Wear appropriate PPE (gloves, lab coat, eye protection).

  • Storage: Store the compound in a tightly sealed, clearly labeled container. Recommended storage conditions are desiccated at 0°C for the short term and -20°C for long-term storage.[2]

Storage Condition Duration
0°CShort term
-20°CLong term

3.2. Preparation of Stock Solutions

This compound is soluble in DMSO.[2]

  • Preparation Environment: All weighing and solution preparation should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Weighing: Use an analytical balance within the fume hood. Handle the powder carefully to avoid generating dust.

  • Dissolution: Add the desired volume of solvent (e.g., DMSO) to the vial containing the pre-weighed compound. Cap the vial and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution.

3.3. Experimental Use

  • Dilutions: When making further dilutions from the stock solution, continue to work within a fume hood.

  • Cell Culture: For cell-based assays, the final concentration of DMSO should generally be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

  • Animal Studies: For in vivo experiments, appropriate formulation and administration routes should be determined based on experimental design and established protocols.

Spill and Exposure Procedures

4.1. Spill Cleanup

  • Small Spills (Powder):

    • Gently cover the spill with absorbent paper towels to avoid raising dust.

    • Dampen the paper towels with a suitable solvent (e.g., 70% ethanol) to wet the powder.

    • Wipe the area from the outside in, placing the used towels in a sealed bag for chemical waste disposal.

    • Clean the spill area with soap and water.

  • Small Spills (Solution):

    • Absorb the spill with absorbent pads or spill pillows.

    • Wipe the area clean with soap and water.

    • Place all contaminated materials in a sealed bag for chemical waste disposal.

4.2. Exposure Response

Exposure Route First Aid Measures
Inhalation Move to fresh air. Seek medical attention if breathing becomes difficult.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Solid Waste: This includes unused powder, contaminated gloves, pipette tips, and paper towels. Collect in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: This includes unused stock solutions and experimental media containing this compound. Collect in a labeled, leak-proof container for hazardous liquid waste. Do not pour down the drain.

  • Sharps Waste: Contaminated needles and syringes should be disposed of in a designated sharps container for hazardous waste.

Visualized Workflows

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal A Receive and Inspect Package B Store at appropriate temperature (-20°C long-term) A->B C Weigh Powder in Fume Hood B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Serial Dilutions D->E F Treat Cells or Administer to Animals E->F H Decontaminate Work Surfaces E->H G Incubate and Collect Data F->G F->H G->H I Segregate and Dispose of Waste (Solid, Liquid, Sharps) H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Hierarchy of Controls for Chemical Safety

G A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B Decreasing Effectiveness C Administrative Controls (e.g., SOPs, Training) B->C Decreasing Effectiveness D Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) (Least Effective) C->D Decreasing Effectiveness

Caption: The hierarchy of controls for mitigating chemical hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NDI-091143
Reactant of Route 2
Reactant of Route 2
NDI-091143

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.